molecular formula C5H4ClN3 B170760 (4-chloro-1H-pyrazol-1-yl)acetonitrile CAS No. 113336-23-5

(4-chloro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B170760
CAS No.: 113336-23-5
M. Wt: 141.56 g/mol
InChI Key: ZEFWSTXCHGXTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chloro-1H-pyrazol-1-yl)acetonitrile (CAS 113336-23-5) is a chemical compound intended for research and development purposes exclusively . This compound belongs to the class of pyrazole derivatives, which are aromatic heterocycles characterized by a ring structure with two adjacent nitrogen atoms . Pyrazole cores are recognized as privileged scaffolds in medicinal and agrochemical research due to their wide range of pharmacological applications . The molecular structure of (4-chloro-1H-pyrazol-1-yl)acetonitrile, which incorporates both a chloro-substituted pyrazole ring and a reactive acetonitrile group, makes it a versatile building block for chemical synthesis. Researchers can utilize this compound to create more complex molecules, such as through the hybridization of different bioactive moieties to produce novel chemical entities with potential biological activity . Pyrazole derivatives, in general, have been extensively studied and found in various commercially important drugs and agrochemicals, demonstrating activities such as antimicrobial, anticancer, anti-inflammatory, and herbicidal effects . The presence of the nitrile functional group is a common feature in synthetic chemistry, often used in the construction of novel pyrazole and thiazole derivatives . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFWSTXCHGXTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554638
Record name (4-Chloro-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113336-23-5
Record name 4-Chloro-1H-pyrazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113336-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Privileged Scaffold: A Technical Guide to the Discovery of Novel Pyrazole-Based Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] First identified in 1883, its remarkable metabolic stability and versatile biological activities have established it as a cornerstone in the design of numerous therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a broad pharmacological spectrum, exhibiting anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[3][4][5][6] This guide provides a comprehensive technical overview of the discovery of novel pyrazole-based compounds, from fundamental synthetic strategies to the evaluation of their biological activity and the elucidation of structure-activity relationships (SAR).

The Enduring Significance of the Pyrazole Core in Medicinal Chemistry

The pyrazole moiety is a key pharmacophore in a multitude of FDA-approved drugs, underscoring its therapeutic relevance.[4][7] Notable examples include Celecoxib, a selective COX-2 inhibitor for inflammation; Sildenafil for erectile dysfunction; and a growing number of kinase inhibitors in oncology such as Ibrutinib and Ruxolitinib.[1][8] The success of these drugs stems from the pyrazole ring's unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions with biological targets.[9] Furthermore, the pyrazole core can serve as a bioisostere for other aromatic systems like benzene, often leading to improved potency and physicochemical properties such as enhanced solubility and reduced lipophilicity.[9]

The continued interest in pyrazole chemistry is driven by the quest for novel therapeutic agents with improved efficacy, selectivity, and safety profiles.[10][11] Modern synthetic methodologies, including multicomponent reactions and green chemistry approaches, are continually expanding the accessible chemical space of pyrazole derivatives, paving the way for the discovery of next-generation therapeutics.[12][13][14]

Strategic Synthesis of the Pyrazole Nucleus: A Chemist's Guide

The construction of the pyrazole ring is a well-established area of organic synthesis, with a variety of methods available to achieve diverse substitution patterns. The choice of synthetic route is often dictated by the desired regioselectivity and the availability of starting materials.

Foundational Synthetic Strategies

2.1.1. Knorr Pyrazole Synthesis: The Classic Approach

The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This reaction, first reported by Ludwig Knorr, remains a cornerstone of pyrazole chemistry.

  • Causality of Experimental Choice: The selection of the 1,3-dicarbonyl compound and the hydrazine derivative directly controls the substitution pattern of the resulting pyrazole. The use of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomers, a challenge that can be addressed by carefully controlling reaction conditions or by employing more advanced, regioselective methods.

2.1.2. Cycloaddition Reactions: Building the Ring with Precision

[3+2] Cycloaddition reactions offer an alternative and often more regioselective route to pyrazoles. This approach typically involves the reaction of a dipolarophile (e.g., an alkyne or alkene) with a 1,3-dipole containing a nitrogen-nitrogen bond, such as a diazo compound or a nitrilimine.

Modern and Efficient Synthetic Methodologies

Recent advancements in pyrazole synthesis have focused on improving reaction efficiency, reducing environmental impact, and accessing novel chemical space.

2.2.1. Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the synthesis of complex pyrazole derivatives.[13] These reactions offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures.

2.2.2. Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has become a widely adopted technique in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields.[12] In the context of pyrazole synthesis, microwave-assisted protocols have been successfully applied to classical condensation reactions and multicomponent strategies, accelerating the discovery and optimization of new bioactive compounds.[12][15]

2.2.3. Green Chemistry Approaches: Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives. This includes the use of environmentally benign solvents (e.g., water), solvent-free reaction conditions, and the development of reusable catalysts to minimize the environmental footprint of chemical synthesis.[14]

Experimental Protocols: From Synthesis to Biological Evaluation

This section provides detailed, step-by-step methodologies for key experiments in the discovery of novel pyrazole-based compounds. These protocols are designed to be self-validating, incorporating necessary controls and characterization steps to ensure the reliability of the results.

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a typical procedure for the synthesis of a 1,3,5-trisubstituted pyrazole derivative.

Step 1: Reaction Setup

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted hydrazine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to afford the pure pyrazole derivative.

Step 4: Characterization

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Anticancer Activity Screening

This protocol outlines the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step 1: Cell Culture

  • Culture the desired cancer cell lines (e.g., A2780 ovarian adenocarcinoma, A549 lung carcinoma) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[16]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

Step 2: Cell Seeding

  • Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

  • Allow the cells to attach and grow for 24 hours.

Step 3: Compound Treatment

  • Prepare a stock solution of the synthesized pyrazole compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

Step 4: Incubation and MTT Assay

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

Step 5: Data Analysis

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Data Presentation

The systematic study of how the chemical structure of a compound influences its biological activity is crucial for optimizing lead compounds. For pyrazole derivatives, SAR studies have revealed key structural features that govern their potency and selectivity against various biological targets.[10][17]

Key SAR Insights for Pyrazole-Based Compounds
  • Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly impacts activity. For example, in many kinase inhibitors, a bulky aromatic or heteroaromatic group at N1 is essential for potent inhibition.

  • Substitution at C3 and C5: The substituents at the C3 and C5 positions play a crucial role in target recognition and binding. Variations in these positions can modulate selectivity and potency.

  • Substitution at C4: The C4 position is often a site for introducing functionalities that can improve physicochemical properties or provide additional interactions with the target protein.

Quantitative Data Summary

The following table summarizes the anticancer activity of a series of hypothetical novel pyrazole derivatives against different cancer cell lines, illustrating a typical format for presenting quantitative biological data.

Compound IDR¹ SubstituentR³ SubstituentR⁵ SubstituentA2780 IC₅₀ (µM)A549 IC₅₀ (µM)P388 IC₅₀ (µM)[16]
PZ-01 PhenylMethylCF₃5.28.112.5
PZ-02 4-FluorophenylMethylCF₃2.84.57.9
PZ-03 4-MethoxyphenylMethylCF₃10.515.221.3
PZ-04 PhenylPhenylCF₃1.52.34.1
PZ-05 PhenylMethylPhenyl7.811.416.8

Visualizing Key Concepts and Workflows

Visual diagrams are invaluable tools for communicating complex scientific information. The following sections utilize Graphviz to illustrate key concepts in the discovery of pyrazole-based compounds.

General Synthetic Workflow

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Catalyst Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Chromatography, Recrystallization Pure Compound Pure Compound Purification->Pure Compound Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis NMR, MS, IR Structural Confirmation Structural Confirmation Spectroscopic Analysis->Structural Confirmation In Vitro Assays In Vitro Assays Structural Confirmation->In Vitro Assays Cytotoxicity, Enzyme Inhibition Data Analysis Data Analysis In Vitro Assays->Data Analysis IC50, Ki SAR Analysis SAR Analysis Data Analysis->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Starting Materials Design New Analogs

Caption: A generalized workflow for the discovery of novel pyrazole-based compounds.

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism 1_3_Dicarbonyl 1,3-Dicarbonyl R¹-C(=O)-CH₂-C(=O)-R² Intermediate_1 Intermediate Adduct Formation 1_3_Dicarbonyl->Intermediate_1 Hydrazine Hydrazine R³-NH-NH₂ Hydrazine->Intermediate_1 Intermediate_2 Intermediate Cyclization Intermediate_1->Intermediate_2 Pyrazole Pyrazole Dehydration Intermediate_2->Pyrazole

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis and its favorable pharmacological properties ensure its continued prominence in medicinal chemistry. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for pyrazole-based compounds, and the application of computational tools to guide the design of next-generation drugs with enhanced potency and selectivity. The integration of these advanced strategies will undoubtedly lead to the discovery of new pyrazole-containing medicines that address unmet medical needs.

References

  • synthesis of novel pyrazole deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC - NIH.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazoles.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed.
  • An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI.
  • (PDF)
  • Synthesis and biological evaluation of novel pyrazole compounds - ResearchG
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

Sources

Methodological & Application

The Strategic Application of (4-chloro-1H-pyrazol-1-yl)acetonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient lead generation and optimization. Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a remarkably versatile and successful scaffold.[1][2][3] Its prevalence in numerous FDA-approved drugs, targeting a wide array of clinical conditions from cancer to inflammatory disorders, underscores its significance.[4][5] Molecules incorporating the pyrazole core, such as the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib, are testaments to its value in constructing potent and selective therapeutic agents.[4][6]

The utility of the pyrazole ring stems from its unique electronic properties and its ability to act as a bioisosteric replacement for other aromatic systems, often leading to improved potency and favorable physicochemical properties like solubility and lipophilicity.[5] The nitrogen atoms can engage in crucial hydrogen bonding interactions with protein targets, while the carbon atoms provide vectors for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired selectivity and pharmacokinetic profiles.

This guide focuses on a particularly valuable, functionalized building block: (4-chloro-1H-pyrazol-1-yl)acetonitrile . The strategic placement of a chloro group at the 4-position and an acetonitrile moiety at the 1-position provides medicinal chemists with a powerful tool for the synthesis of complex and targeted therapeutics. The chloro substituent can serve as a synthetic handle for further functionalization via cross-coupling reactions or act as a key interacting group within a protein binding pocket. The acetonitrile group, a versatile functional group, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cyclization reactions, offering numerous avenues for molecular elaboration.

This document will provide detailed application notes and protocols for the use of (4-chloro-1H-pyrazol-1-yl)acetonitrile in the discovery of novel therapeutic agents, with a particular focus on the synthesis of Janus Kinase (JAK) inhibitors, a critical class of drugs for treating myeloproliferative neoplasms and inflammatory diseases.[6]

Application Focus: A Building Block for Janus Kinase (JAK) Inhibitors

The Janus Kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, myelofibrosis, and certain cancers.[7] Consequently, the development of small molecule JAK inhibitors has been an area of intense research.

(4-chloro-1H-pyrazol-1-yl)acetonitrile is an ideal starting material for the synthesis of pyrazole-based JAK inhibitors. The core structure of many potent JAK inhibitors, such as Ruxolitinib, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.[4] The acetonitrile side chain of our title compound provides the necessary chemical functionality to construct the side chain that is crucial for the biological activity and pharmacokinetic properties of these inhibitors.

Logical Workflow for JAK Inhibitor Synthesis

The following diagram illustrates a conceptual workflow for the utilization of (4-chloro-1H-pyrazol-1-yl)acetonitrile in the synthesis of a JAK inhibitor intermediate. This workflow is based on established synthetic routes for related compounds and highlights the strategic value of this building block.

G A (4-chloro-1H-pyrazol-1-yl)acetonitrile (Starting Material) B Michael Addition (Introduction of Side Chain) A->B React with α,β-unsaturated ester C Functionalized Pyrazole Intermediate B->C D Suzuki Coupling (Attachment of Core Heterocycle) C->D Couple with boronic ester of pyrrolo[2,3-d]pyrimidine E JAK Inhibitor Precursor D->E F Final Synthetic Steps (e.g., Deprotection) E->F G Final JAK Inhibitor Candidate F->G

Caption: Conceptual workflow for JAK inhibitor synthesis.

Protocols

Protocol 1: Synthesis of a Key JAK Inhibitor Intermediate

This protocol describes a plausible, multi-step synthesis of a key intermediate for a JAK inhibitor, starting from (4-chloro-1H-pyrazol-1-yl)acetonitrile. The methodology is adapted from established procedures for analogous compounds.[8]

Objective: To synthesize (R/S)-3-(4-chloro-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a key intermediate for JAK inhibitors.

Materials:

  • (4-chloro-1H-pyrazol-1-yl)acetonitrile

  • Cyclopentylidenemalononitrile

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) and cyclopentylidenemalononitrile (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol (5 mL per mmol of the pyrazole starting material).

  • Base Addition: While stirring at room temperature, slowly add a solution of sodium ethoxide (1.2 eq) in ethanol. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction mixture by adding 1M HCl until the pH is approximately 7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product, (R/S)-3-(4-chloro-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality and Self-Validation: The use of sodium ethoxide as a base is crucial for the deprotonation of the acetonitrile alpha-carbon, initiating the Michael addition to the electron-deficient alkene of cyclopentylidenemalononitrile. The reaction progress is monitored by TLC, a self-validating step, to ensure the consumption of starting materials before proceeding to the work-up. The final purification by column chromatography and subsequent characterization by spectroscopic methods provide definitive validation of the product's structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (JAK2)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against the JAK2 enzyme.

Objective: To determine the IC50 value of a test compound against the JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Reaction Mixture Preparation: In a 96-well or 384-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, the peptide substrate, and the recombinant JAK2 enzyme.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound to the reaction wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for JAK2.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves two steps:

    • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Subtract the background signal (no enzyme control) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential for validating the assay results. The signal-to-background ratio should be sufficiently high to ensure robust data. The final IC50 value should be reproducible across multiple experiments.

The JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, the target of the inhibitors designed from (4-chloro-1H-pyrazol-1-yl)acetonitrile.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation STAT->STAT_dimer 5. Dimerization GeneTranscription Gene Transcription DNA->GeneTranscription 7. Gene Expression Modulation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Inhibitor JAK Inhibitor (derived from pyrazole) Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition.

Data Presentation: Expected Inhibitory Profile

The following table presents hypothetical but realistic data for a novel JAK inhibitor derived from (4-chloro-1H-pyrazol-1-yl)acetonitrile, compared to a known standard.

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3
Ruxolitinib (Standard) JAK23.3~1x~40x
Example Compound 1 JAK22.5~5x~50x
Example Compound 2 JAK215.2~2x~25x

Data are hypothetical and for illustrative purposes only.

Conclusion

(4-chloro-1H-pyrazol-1-yl)acetonitrile represents a highly valuable and versatile building block for modern drug discovery. Its pre-installed functionality allows for efficient and strategic synthesis of complex molecular architectures. As demonstrated, its application in the synthesis of potent and selective JAK inhibitors highlights its potential in addressing significant unmet medical needs in oncology and immunology. The protocols and conceptual frameworks provided herein are intended to serve as a practical guide for researchers and scientists in the field, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2011). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. Retrieved January 24, 2026, from [Link]

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (2017). PubMed. Retrieved January 24, 2026, from [Link]

  • Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

  • RUXOLITINIB…FOR THE TREATMENT OF INT OR HIGH-RISK MYELOFIBROSIS. (2014). In-Pharma Technologist. Retrieved January 24, 2026, from [Link]

  • Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s). (n.d.). Google Patents.
  • WO2017114461A1 - Synthesis process of ruxolitinib. (n.d.). Google Patents.
  • US10562904B2 - Synthesis process of ruxolitinib. (n.d.). Google Patents.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols for the Derivatization of (4-chloro-1H-pyrazol-1-yl)acetonitrile: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Pyrazole-containing molecules exhibit a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The versatility of the pyrazole ring system, with its multiple sites for substitution, allows for the fine-tuning of steric and electronic properties, enabling the optimization of drug-like characteristics. The starting material, (4-chloro-1H-pyrazol-1-yl)acetonitrile, is a particularly attractive building block for the synthesis of novel pyrazole derivatives. It possesses three key reactive centers: the nitrile group, the active methylene bridge, and the pyrazole ring itself. This application note provides detailed protocols for the chemical modification of (4-chloro-1H-pyrazol-1-yl)acetonitrile, offering researchers a strategic guide to creating diverse libraries of pyrazole-based compounds for drug discovery programs.

Chemical Reactivity and Strategic Derivatization

The chemical architecture of (4-chloro-1H-pyrazol-1-yl)acetonitrile offers several avenues for synthetic elaboration. The nitrile functionality can be transformed into a carboxylic acid or a primary amine, opening up a wide range of subsequent amide coupling and derivatization reactions. The methylene group, activated by the adjacent electron-withdrawing nitrile and pyrazole moieties, is amenable to alkylation and condensation reactions, allowing for the introduction of diverse substituents. The pyrazole ring, while relatively stable, can also undergo further substitution under specific conditions, although this is not the primary focus of this guide.

Protocol 1: Hydrolysis of the Nitrile to (4-chloro-1H-pyrazol-1-yl)acetic acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. This can be achieved under either acidic or basic conditions.

Rationale for Method Selection:

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. The reaction typically requires heating under reflux.[3] Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation to yield an amide intermediate, which is further hydrolyzed to the carboxylate salt.[4] Subsequent acidification is necessary to obtain the free carboxylic acid. The choice between acidic and basic hydrolysis may depend on the stability of other functional groups in the molecule.

Experimental Protocol (Acid-catalyzed):
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq).

  • Add a 6 M aqueous solution of hydrochloric acid (10-20 volumes).

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Experimental Protocol (Base-catalyzed):
  • In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (10-20 volumes).

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the solution with cold 6 M hydrochloric acid until the pH is acidic and precipitation of the carboxylic acid is complete.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain (4-chloro-1H-pyrazol-1-yl)acetic acid. Further purification can be achieved by recrystallization.[4]

ParameterAcid-catalyzed HydrolysisBase-catalyzed Hydrolysis
Reagents 6 M HCl10-20% NaOH, then 6 M HCl
Solvent WaterWater
Temperature RefluxReflux
Reaction Time 4-8 hours2-6 hours
Work-up Extraction or filtrationPrecipitation and filtration
Product Form Carboxylic acidCarboxylate salt (initially)

Table 1: Comparison of Hydrolysis Conditions.

Protocol 2: Reduction of the Nitrile to 2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine

The reduction of the nitrile group to a primary amine provides a versatile handle for the introduction of a wide range of functionalities through reactions such as acylation, sulfonylation, and reductive amination.

Rationale for Method Selection:

Several reducing agents can effect the transformation of a nitrile to a primary amine. Common choices include lithium aluminum hydride (LiAlH₄), borane (BH₃), and catalytic hydrogenation. LiAlH₄ is a powerful reducing agent but requires strictly anhydrous conditions and careful handling. Catalytic hydrogenation is a cleaner method but may require specialized high-pressure equipment. A patent for a similar reduction of a complex acetonitrile derivative to the corresponding amine highlights the use of borohydride reagents with a catalyst like Raney nickel as an effective and milder alternative.[5]

Experimental Protocol (Using a Borohydride Reagent):
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol.

  • Add a catalytic amount of Raney nickel (or another suitable nickel catalyst).

  • Carefully add a borohydride reducing agent (e.g., sodium borohydride, 2-4 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or distillation under reduced pressure.

ParameterDescription
Reducing Agent Borohydride (e.g., NaBH₄)
Catalyst Raney Nickel
Solvent Anhydrous THF or Ethanol
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Work-up Quenching, filtration, extraction

Table 2: Representative Conditions for Nitrile Reduction.

Protocol 3: Alkylation of the Active Methylene Group

The methylene protons of (4-chloro-1H-pyrazol-1-yl)acetonitrile are acidic due to the electron-withdrawing effects of both the pyrazole ring and the nitrile group. This allows for deprotonation with a suitable base to form a carbanion, which can then be alkylated with an electrophile.

Rationale for Method Selection:

The alkylation of active methylene compounds is a classic C-C bond-forming reaction.[6] The choice of base is crucial to avoid side reactions. Strong bases like sodium hydride or lithium diisopropylamide are effective, but milder conditions using inorganic bases like potassium carbonate or cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile can also be employed.[7] The use of an inorganic base simplifies the work-up procedure.

Experimental Protocol:
  • To a solution of (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) in anhydrous DMF or acetonitrile, add a base such as potassium carbonate (1.5-2.0 eq) or cesium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the carbanion.

  • Add the desired alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq) dropwise to the suspension.

  • Continue stirring at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Alkylation_Workflow start Start with (4-chloro-1H-pyrazol-1-yl)acetonitrile base Add Base (e.g., K2CO3) in DMF start->base carbanion Formation of Carbanion Intermediate base->carbanion alkylating_agent Add Alkylating Agent (R-X) carbanion->alkylating_agent reaction Alkylation Reaction alkylating_agent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Alkylated Product purification->product

Diagram 1: Workflow for the Alkylation of the Active Methylene Group.

Protocol 4: Knoevenagel Condensation with Aldehydes

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8] While typically performed with compounds like malononitrile or ethyl cyanoacetate, the activated methylene group of (4-chloro-1H-pyrazol-1-yl)acetonitrile should also be reactive under appropriate basic conditions.

Rationale for Method Selection:

The Knoevenagel condensation is generally catalyzed by a weak base, such as piperidine, pyridine, or ammonium carbonate. The reaction involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The choice of a mild base is important to avoid self-condensation of the aldehyde.

Experimental Protocol:
  • In a round-bottom flask, dissolve (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol, toluene, or a water-ethanol mixture.

  • Add a catalytic amount of a base, for example, a few drops of piperidine or 10-20 mol% of ammonium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions acetonitrile (4-chloro-1H-pyrazol-1-yl)acetonitrile catalyst Base Catalyst (e.g., Piperidine) acetonitrile->catalyst aldehyde Aldehyde (R-CHO) aldehyde->catalyst product Knoevenagel Condensation Product catalyst->product solvent Solvent (e.g., Ethanol) solvent->product heat Heat (optional) heat->product

Sources

Application Note: Robust and Validated HPLC and LC-MS/MS Methods for the Quantitative Analysis of Pyrazole Compounds in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Moieties and the Need for Rigorous Analytical Oversight

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1][2] The therapeutic importance of these compounds necessitates the development of robust, accurate, and precise analytical methods to ensure their quality, safety, and efficacy throughout the drug development lifecycle. This application note provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of pyrazole-containing active pharmaceutical ingredients (APIs).

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of procedural steps to explain the underlying scientific principles and rationale for key methodological choices. All protocols are presented with an emphasis on achieving a state of self-validation, in accordance with the principles outlined in the ICH Q2(R1) guidelines.[3][4]

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Pyrazole Compound Analysis

Reverse-phase HPLC (RP-HPLC) is the workhorse for routine quality control, offering a balance of resolution, speed, and cost-effectiveness for the assay of pyrazole compounds in bulk drug substances and finished pharmaceutical products.

Scientific Rationale for Method Development Choices
  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is the most common and versatile choice for the analysis of moderately nonpolar pyrazole compounds like celecoxib.[5] The hydrophobic C18 chains provide excellent retention for these analytes through van der Waals interactions. The choice of a high-purity, end-capped silica-based C18 column is crucial to minimize peak tailing caused by interactions between basic nitrogen atoms in the pyrazole ring and residual acidic silanol groups on the silica surface.[6]

  • Mobile Phase Composition and pH Control: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.[7] Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. The pH of the aqueous component is a critical parameter.[8][9][10][11] For pyrazole compounds, which are weakly basic, maintaining a mobile phase pH below their pKa (typically in the acidic range of 3-5) ensures that they are in their protonated, more polar form. This can improve peak shape and retention time consistency.[9] A buffer, such as potassium dihydrogen phosphate, is used to maintain a stable pH.[12]

  • Detector Wavelength Selection: The selection of the detection wavelength is based on the UV absorbance maximum (λmax) of the specific pyrazole compound. This ensures maximum sensitivity. For instance, celecoxib has a λmax around 251 nm.[7]

Detailed HPLC Protocol: Analysis of a Pyrazole API in a Pharmaceutical Formulation

This protocol provides a general framework for the analysis of a pyrazole-containing drug product. Method optimization will be required for specific molecules.

1. Materials and Reagents:

  • Reference Standard (RS) of the pyrazole API

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Orthophosphoric Acid (H3PO4)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • 0.45 µm Membrane Filters (for solvent and sample filtration)

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for pyrazole compounds.[1]
Mobile Phase Acetonitrile : 0.01M KH2PO4 Buffer (pH 4.0, adjusted with H3PO4) (60:40 v/v)Isocratic elution for simplicity and robustness.[12]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength Determined by the λmax of the analyte (e.g., 251 nm for Celecoxib)Maximizes sensitivity.[7]
Injection Volume 20 µLA standard volume for good peak shape.

3. Preparation of Solutions:

  • Buffer Preparation (0.01M KH2PO4, pH 4.0): Dissolve 1.36 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 ratio. Degas the solution using sonication or vacuum filtration.

  • Standard Solution Preparation (e.g., 100 µg/mL): Accurately weigh about 10 mg of the pyrazole API RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[13]

  • Sample Solution Preparation (from a capsule formulation): For a capsule containing 100 mg of the API, empty the contents of one capsule into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final theoretical concentration of 100 µg/mL.

4. System Suitability Testing (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

5. Analysis Procedure: Inject the blank (mobile phase), standard solution, and sample solution in sequence. Calculate the amount of the pyrazole API in the sample using the following formula:

Amount of API (mg) = (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x Label Claim (mg)

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Acetonitrile:Buffer) H1 System Equilibration P1->H1 P2 Prepare Standard Solution (Known Concentration) H2 System Suitability Test (SST) (5 injections of Standard) P2->H2 P3 Prepare Sample Solution (from Formulation) H3 Inject Blank, Standard, and Sample P3->H3 H1->H2 H2->H3 H4 Data Acquisition (Chromatogram) H3->H4 D1 Integrate Peaks H4->D1 D2 Calculate System Suitability Parameters (%RSD, Tailing, Plates) D1->D2 D3 Quantify Analyte in Sample D1->D3 D2->D3 If SST Passes

Caption: General workflow for the HPLC analysis of a pyrazole compound.

Part 2: LC-MS/MS Method for Pyrazole Compound Analysis in Biological Matrices

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies where drug concentrations in plasma are very low, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

Scientific Rationale for Method Development Choices
  • Sample Preparation: Biological matrices like plasma are complex and require a cleanup step to remove proteins and other interfering substances.[14]

    • Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[15] It is suitable for high-throughput analysis.[16]

    • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.[17][18][19][20] The choice of solvent (e.g., a mixture of n-hexane and isoamyl alcohol) is critical for achieving high extraction recovery.[12]

  • Ionization Technique: Electrospray Ionization (ESI) is the most common ionization technique for polar to moderately polar compounds like pyrazoles.[21] It is a "soft" ionization method that typically produces the protonated molecular ion [M+H]+ in positive ion mode, which is ideal for quantitative analysis.[22][23] The pyrazole nitrogen atoms are readily protonated.

  • Mass Spectrometry - Multiple Reaction Monitoring (MRM): For quantification, a triple quadrupole mass spectrometer is operated in MRM mode.[24] This involves selecting the precursor ion (the [M+H]+ of the analyte) in the first quadrupole (Q1), fragmenting it in the second quadrupole (Q2, collision cell), and then selecting a specific product ion in the third quadrupole (Q3).[25] This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and reducing background noise. The choice of the product ion is based on its stability and abundance in the product ion scan. For example, for sildenafil ([M+H]+ at m/z 475.4), a common product ion is m/z 283.3.[16]

Detailed LC-MS/MS Protocol: Analysis of a Pyrazole API in Human Plasma

This protocol outlines a general procedure for quantifying a pyrazole compound and its metabolite in human plasma, using sildenafil as an example.

1. Materials and Reagents:

  • Reference Standards of the pyrazole API and its major metabolite (e.g., sildenafil and N-desmethylsildenafil)

  • Stable Isotope Labeled Internal Standard (SIL-IS) (e.g., sildenafil-d8)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (drug-free)

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.[15]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for injection.

3. LC-MS/MS Conditions:

ParameterConditionRationale
LC System UPLC or HPLC systemUPLC provides better resolution and shorter run times.
Column C18, 50 mm x 2.1 mm, 1.8 µmShorter column with smaller particles for fast analysis.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes protonation for positive ESI.[16]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient Elution 5% B to 95% B over 3 minutes, then re-equilibrateAllows for separation of analytes with different polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µL
Mass Spectrometer Triple QuadrupoleRequired for MRM analysis.
Ionization Source Electrospray Ionization (ESI), Positive ModeSuitable for pyrazole compounds.
MRM Transitions Sildenafil: 475.4 -> 283.3; N-desmethylsildenafil: 461.4 -> 283.2; Sildenafil-d8 (IS): 483.3 -> 108.1Precursor [M+H]+ to specific product ions for quantification.[16]
Collision Energy Optimized for each transitionMaximizes the intensity of the product ion.
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing S1 Plasma Sample S2 Add Internal Standard (IS) S1->S2 S3 Protein Precipitation (e.g., with Acetonitrile) S2->S3 S4 Centrifuge S3->S4 S5 Collect Supernatant S4->S5 L1 Inject Supernatant into LC S5->L1 L2 Chromatographic Separation (C18 Column) L1->L2 L3 Electrospray Ionization (ESI+) L2->L3 L4 Mass Spectrometry (MRM Mode) Q1: Precursor -> Q2: Fragment -> Q3: Product L3->L4 D1 Generate Chromatograms (Analyte & IS) L4->D1 D2 Peak Integration & Ratio Calculation (Analyte Area / IS Area) D1->D2 D3 Quantification using Calibration Curve D2->D3

Caption: Workflow for the bioanalysis of a pyrazole compound using LC-MS/MS.

Part 3: Method Validation According to ICH Q2(R1) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][4][26] The following parameters must be evaluated as per ICH Q2(R1) guidelines.[27]

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the signal is from the analyte of interest and not from interferences.No interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.998 over a defined range (e.g., 50-150% of the target concentration).
Range The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.As defined by the linearity study.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for API assay. For bioanalysis, mean accuracy within ±15% of nominal (±20% at LLOQ).[28]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).%RSD ≤ 2.0% for API assay. For bioanalysis, %RSD ≤ 15% (≤ 20% at LLOQ).[28]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results; system suitability parameters are met.
Example Validation Data Summary (for HPLC Method)
Validation ParameterResult
Linearity Range 50 - 150 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Precision - Repeatability (%RSD) 0.8%
Precision - Intermediate (%RSD) 1.2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness Passed (tested for small changes in flow rate, mobile phase composition, and pH)
Method Validation Workflow Diagram

Validation_Workflow cluster_protocol Validation Protocol cluster_experiments Experimental Evaluation cluster_report Validation Report VP Define Intended Use & Acceptance Criteria E1 Specificity VP->E1 E2 Linearity & Range VP->E2 E3 Accuracy VP->E3 E4 Precision (Repeatability & Intermediate) VP->E4 E5 LOD & LOQ VP->E5 E6 Robustness VP->E6 VR Summarize Data, Compare to Criteria, & Conclude Fitness for Purpose E1->VR E2->VR E3->VR E4->VR E5->VR E6->VR

Caption: The process of analytical method validation according to ICH Q2(R1).

Conclusion

This application note has detailed robust and reliable HPLC and LC-MS/MS methods for the analysis of pyrazole-containing compounds, which are critical components of numerous pharmaceutical products. By providing not only the protocols but also the scientific rationale behind the experimental choices, we aim to empower analytical scientists to develop and validate methods that are fit for purpose. Adherence to the principles of method validation as outlined by the ICH is paramount to ensuring data integrity and, ultimately, patient safety. The methodologies described herein can be adapted and optimized for a wide range of pyrazole derivatives, supporting drug discovery, development, and quality control activities.

References

  • RP-HPLC Method for Celecoxib Quantification. Scribd. Available from: [Link]

  • RP-HPLC method for the estimation of celecoxib in pharmaceutical dosage forms. ResearchGate. Available from: [Link]

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF CELECOXIB AND TRAMADOL HYDROCHLORIDE. World Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. SciSpace. Available from: [Link]

  • LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Phenomenex. Available from: [Link]

  • (PDF) HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma. ResearchGate. Available from: [Link]

  • Mechanisms of ionization and of chemical reactions in charged microdroplets. Royal Society of Chemistry. Available from: [Link]

  • (PDF) Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. ResearchGate. Available from: [Link]

  • Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. ResearchGate. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available from: [Link]

  • Chromatograms of PHPa, Pa, and pure mobile phase (Control group) under the reversed-phase conditions. ResearchGate. Available from: [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. National Institutes of Health. Available from: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Technology Networks. Available from: [Link]

  • (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. Available from: [Link]

  • Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. PubMed. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Available from: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. Available from: [Link]

  • Protein Precipitation Method. Phenomenex. Available from: [Link]

  • UPLC–MS/MS for the Simultaneous Determination of Sildenafil and N-Desmethyl Sildenafil. Oxford Academic. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Available from: [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. Available from: [Link]

  • New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available from: [Link]

  • Drug Analysis of Plasma Samples. Chemistry LibreTexts. Available from: [Link]

  • Unraveling the Mechanism of Electrospray Ionization. University of Nevada, Reno. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available from: [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available from: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available from: [Link]

  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. Available from: [Link]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Oxford Academic. Available from: [Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. Royal Society of Chemistry. Available from: [Link]

  • MRM development. Reddit. Available from: [Link]

Sources

(4-chloro-1H-pyrazol-1-yl)acetonitrile: A Versatile Synthon in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Promise of a Unique Intermediate

The pyrazole ring is a cornerstone in the edifice of modern agrochemical research, forming the core of numerous commercially successful fungicides, herbicides, and insecticides.[1][2] Its inherent biological activity, coupled with its synthetic tractability, has made it a privileged scaffold for the discovery of novel crop protection agents. Within this esteemed class of compounds, (4-chloro-1H-pyrazol-1-yl)acetonitrile emerges as a particularly strategic intermediate. The presence of a chlorine atom at the 4-position of the pyrazole ring is a common feature in many potent agrochemicals, often enhancing their biological efficacy. Furthermore, the acetonitrile group at the N1-position is not merely a placeholder; it is a versatile chemical handle that opens a gateway to a diverse array of molecular architectures, allowing for the systematic exploration of structure-activity relationships (SAR).

This technical guide provides an in-depth exploration of the potential applications of (4-chloro-1H-pyrazol-1-yl)acetonitrile in agrochemical research, with a focus on its role as a precursor for the synthesis of novel fungicides and herbicides. We will delve into the scientific rationale behind its use and provide detailed, field-proven protocols for the synthesis of derivatives and their subsequent biological screening.

Application Note I: A Building Block for Novel Pyrazole Carboxamide Fungicides

Scientific Rationale:

Pyrazole carboxamides are a well-established class of fungicides that primarily act as succinate dehydrogenase inhibitors (SDHIs).[3][4] These compounds disrupt the mitochondrial respiratory chain in fungi, leading to a cessation of energy production and ultimately, cell death. The general structure of an SDHI fungicide consists of a pyrazole-carboxamide core, a lipophilic "head" group, and a "tail" group that can be varied to fine-tune the compound's spectrum of activity and physicochemical properties.

(4-chloro-1H-pyrazol-1-yl)acetonitrile can be ingeniously utilized to construct the pyrazole-carboxamide core. The acetonitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride and reacted with a variety of aniline derivatives to generate a library of novel pyrazole carboxamides. The 4-chloro substituent is anticipated to contribute positively to the fungicidal potency of the resulting molecules.

Experimental Workflow for Fungicide Synthesis and Screening

The following diagram outlines the workflow for synthesizing and screening novel fungicide candidates derived from (4-chloro-1H-pyrazol-1-yl)acetonitrile.

fungicide_workflow start Start: (4-chloro-1H-pyrazol-1-yl)acetonitrile hydrolysis Step 1: Hydrolysis to Carboxylic Acid start->hydrolysis acid_chloride Step 2: Conversion to Acid Chloride hydrolysis->acid_chloride amide_formation Step 3: Amide Coupling with Anilines acid_chloride->amide_formation purification Step 4: Purification & Characterization amide_formation->purification in_vitro_screen Step 5: In Vitro Antifungal Assay purification->in_vitro_screen data_analysis Step 6: Data Analysis (EC50) in_vitro_screen->data_analysis end Lead Compound Identification data_analysis->end

Caption: Workflow for fungicide discovery.

Protocol 1: Synthesis of Pyrazole Carboxamide Derivatives

Step 1: Hydrolysis of (4-chloro-1H-pyrazol-1-yl)acetonitrile to (4-chloro-1H-pyrazol-1-yl)acetic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq.) in a 6M aqueous solution of hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure (4-chloro-1H-pyrazol-1-yl)acetic acid.

Step 2: Conversion to (4-chloro-1H-pyrazol-1-yl)acetyl chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the (4-chloro-1H-pyrazol-1-yl)acetic acid (1.0 eq.) in anhydrous dichloromethane.

  • Reagent Addition: Add oxalyl chloride (1.5 eq.) dropwise to the suspension at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step 3: Amide Coupling with Substituted Anilines

  • Reaction Setup: In a round-bottom flask, dissolve the desired substituted aniline (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Addition of Acid Chloride: Cool the solution to 0 °C and add a solution of the crude (4-chloro-1H-pyrazol-1-yl)acetyl chloride (1.0 eq.) in dichloromethane dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrazole carboxamide derivative.

Protocol 2: In Vitro Antifungal Screening

This protocol describes a mycelial growth inhibition assay to determine the antifungal activity of the synthesized compounds against a panel of common phytopathogenic fungi.

  • Culture Preparation: Prepare potato dextrose agar (PDA) plates and inoculate them with mycelial plugs of the test fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum). Incubate at 25-28 °C until the mycelia cover the plates.

  • Compound Preparation: Dissolve the synthesized pyrazole carboxamide derivatives and a positive control fungicide (e.g., boscalid) in a suitable solvent like acetone to prepare stock solutions (e.g., 10 mg/mL).

  • Assay Plate Preparation: Autoclave PDA medium and cool it to 45-50 °C. Add the test compounds to the molten agar to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Pour the amended agar into sterile Petri dishes. A solvent control (containing only the solvent) should also be prepared.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at 25-28 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the solvent control plate has reached the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Determine the half-maximal effective concentration (EC50) values by probit analysis of the inhibition data.

Compound IDTarget FungusEC50 (µg/mL)
Example Compound 1Rhizoctonia solani5.8
Example Compound 2Botrytis cinerea12.3
Boscalid (Control)Rhizoctonia solani2.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Application Note II: A Precursor for Novel Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

Scientific Rationale:

Certain phenylpyrazole derivatives are known to exhibit potent herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[5] PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[6]

The (4-chloro-1H-pyrazol-1-yl)acetonitrile scaffold can be elaborated to synthesize novel PPO-inhibiting herbicides. The acetonitrile group can be transformed into various functionalities, or the pyrazole ring itself can be further substituted to optimize herbicidal activity and crop selectivity.

Experimental Workflow for Herbicide Synthesis and Screening

The following diagram illustrates the workflow for the synthesis and screening of novel herbicide candidates from (4-chloro-1H-pyrazol-1-yl)acetonitrile.

herbicide_workflow start Start: (4-chloro-1H-pyrazol-1-yl)acetonitrile modification Step 1: Chemical Modification of Acetonitrile Group start->modification synthesis Step 2: Synthesis of Diverse Derivatives modification->synthesis purification Step 3: Purification & Characterization synthesis->purification pre_emergence Step 4a: Pre-emergence Screening purification->pre_emergence post_emergence Step 4b: Post-emergence Screening purification->post_emergence evaluation Step 5: Evaluation of Herbicidal Injury pre_emergence->evaluation post_emergence->evaluation end Lead Compound Identification evaluation->end

Caption: Workflow for herbicide discovery.

Protocol 3: Synthesis of Phenylpyrazole Herbicide Candidates (General Approach)

This protocol provides a general strategy for modifying the acetonitrile group to introduce functionalities commonly found in PPO-inhibiting herbicides.

  • Reduction to Amine: The acetonitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine can then be acylated or derivatized further.

  • Grignard Reaction: The nitrile can react with Grignard reagents to form ketones after hydrolysis, introducing a variety of alkyl or aryl groups.

  • Cyclization Reactions: The acetonitrile moiety can participate in cyclization reactions with suitable bifunctional reagents to form new heterocyclic rings fused to the pyrazole.

Exemplary Reaction: Synthesis of a Pyrazole-acetamide Derivative

  • Hydrolysis: First, hydrolyze (4-chloro-1H-pyrazol-1-yl)acetonitrile to (4-chloro-1H-pyrazol-1-yl)acetic acid as described in Protocol 1, Step 1.

  • Amide Formation: Couple the resulting carboxylic acid with a desired amine (e.g., a substituted aniline known to be present in PPO inhibitors) using standard peptide coupling reagents like EDC/HOBt or by converting the acid to its acid chloride (Protocol 1, Step 2) followed by reaction with the amine.

Protocol 4: Primary Herbicide Screening

This protocol outlines a method for evaluating the pre- and post-emergence herbicidal activity of the synthesized compounds on representative monocot and dicot weed species.

1. Plant Material and Growth Conditions:

  • Select a panel of weed species, including at least one monocot (e.g., Echinochloa crus-galli - barnyardgrass) and one dicot (e.g., Amaranthus retroflexus - redroot pigweed).

  • Sow the seeds in small pots filled with a standard potting mix and grow them in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

2. Pre-emergence Application:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.

  • Within 24 hours of sowing the weed seeds, apply the test solutions uniformly to the soil surface of the pots using a laboratory sprayer.

  • Include a solvent-only control and a commercial herbicide standard (e.g., fomesafen).

  • Water the pots and place them in the growth chamber.

3. Post-emergence Application:

  • Grow the weed seedlings to the 2-3 leaf stage.

  • Apply the test solutions (prepared as in the pre-emergence test) as a foliar spray to the seedlings, ensuring uniform coverage.

  • Include a solvent-only control and a commercial herbicide standard.

  • Return the pots to the growth chamber.

4. Evaluation:

  • After a set period (e.g., 14-21 days after treatment), visually assess the herbicidal injury on a scale of 0 to 100%, where 0 represents no effect and 100 represents complete plant death.

  • For a more quantitative assessment, the fresh or dry weight of the above-ground plant material can be measured and compared to the control.

Compound IDApplicationWeed SpeciesInjury (%)
Example Herbicide 1Pre-emergenceAmaranthus retroflexus85
Example Herbicide 1Post-emergenceEchinochloa crus-galli40
Fomesafen (Control)Pre-emergenceAmaranthus retroflexus95

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion: A Gateway to Agrochemical Innovation

(4-chloro-1H-pyrazol-1-yl)acetonitrile stands as a promising and versatile starting material for the discovery of new agrochemicals. Its strategic substitution pattern provides a solid foundation for the synthesis of compounds with a high likelihood of biological activity. The protocols detailed in this guide offer a robust framework for researchers to systematically synthesize and evaluate novel fungicide and herbicide candidates derived from this key intermediate. Through the creative application of synthetic chemistry and rigorous biological screening, the full potential of (4-chloro-1H-pyrazol-1-yl)acetonitrile in the ongoing quest for more effective and sustainable crop protection solutions can be realized.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467. [Link]

  • Yuan, M., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6291. [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467. [Link]

  • Wang, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11723–11732. [Link]

  • Wang, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11723–11732. [Link]

  • Wang, X., et al. (2021). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 26(21), 6483. [Link]

  • Dayan, F. E., et al. (2018). Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site. Pest Management Science, 74(10), 2245-2255. [Link]

  • Zhao, H., et al. (2023). Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation. Frontiers in Chemistry, 11, 1168532. [Link]

  • PubChem. Pyraclostrobin. [Link]

  • Liu, X., et al. (2016). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 21(9), 1162. [Link]

  • Wang, X., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry, 70(43), 13915–13925. [Link]

  • University of Hertfordshire. Pyraclostrobin (Ref: BAS 500F). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-chloro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-chloro-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyrazole derivative. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of heterocyclic chemistry and field-proven insights.

I. Reaction Fundamentals and Optimization

The synthesis of (4-chloro-1H-pyrazol-1-yl)acetonitrile is typically achieved through the N-alkylation of 4-chloropyrazole with a suitable two-carbon electrophile, most commonly 2-chloroacetonitrile. This reaction falls under the category of nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile.

Frequently Asked Questions (FAQs)

Q1: I am seeing low to no conversion of my 4-chloropyrazole starting material. What are the likely causes?

A1: Low or no conversion in the N-alkylation of 4-chloropyrazole is a common issue that can often be traced back to a few key factors:

  • Insufficient Basicity: The N-alkylation of pyrazole requires a base to deprotonate the N-H of the pyrazole ring, thereby increasing its nucleophilicity. If the base is too weak or used in insufficient stoichiometric amounts, the reaction will not proceed efficiently.

  • Poor Solubility: If the 4-chloropyrazole or the base is not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction will be slow or may not occur at all.

  • Reaction Temperature: The rate of N-alkylation is temperature-dependent. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish reaction.

  • Purity of Reagents: The presence of impurities in the 4-chloropyrazole, 2-chloroacetonitrile, or solvent can inhibit the reaction. Water is a particularly common culprit in reactions involving strong bases.

Troubleshooting Steps:

  • Choice of Base: Stronger bases are generally more effective. Consider using sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can also influence the regioselectivity of the reaction.[1]

  • Solvent Selection: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically good choices as they can dissolve the pyrazole and the base.

  • Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reagent Quality: Ensure that all reagents and solvents are of high purity and are anhydrous, especially when using water-sensitive bases like NaH.

Q2: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired N1-alkylation?

A2: The formation of regioisomers is a known challenge in the N-alkylation of unsymmetrical pyrazoles. The two nitrogen atoms in the pyrazole ring are not equivalent, and alkylation can occur at either position.

  • Steric Hindrance: The regioselectivity of N-alkylation is often governed by steric effects. Alkylation at the less sterically hindered nitrogen is generally favored.[2][3][4][5]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can also influence the nucleophilicity of the nitrogen atoms.

  • Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation.

Strategies for Improving Regioselectivity:

StrategyRationaleRecommended Conditions
Choice of Base The size of the cation from the base can influence which nitrogen is deprotonated and subsequently alkylated.For N1-alkylation of 3-substituted pyrazoles, bases like K₂CO₃ in DMSO have shown good regioselectivity.[5]
Solvent The solvent can affect the aggregation of the pyrazole salt and the accessibility of the nitrogen atoms.Aprotic polar solvents are generally preferred.
Temperature Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.Experiment with a range of temperatures, starting from room temperature.

II. Troubleshooting Common Issues

Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A3: Besides isomeric byproducts, other side reactions can occur during the synthesis of (4-chloro-1H-pyrazol-1-yl)acetonitrile:

  • Dialkylation: If a strong base is used in excess, or if the product is not promptly removed from the reaction mixture, dialkylation of the pyrazole ring can occur, leading to the formation of a quaternary pyrazolium salt.

  • Decomposition of Chloroacetonitrile: 2-Chloroacetonitrile can be unstable, especially in the presence of a strong base and heat. It can undergo self-condensation or decomposition, leading to a complex mixture of byproducts.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to impurities.

Diagnostic and Mitigation Approaches:

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to track the formation of the desired product and any byproducts. Quench the reaction once the starting material is consumed to minimize the formation of secondary products.

  • Stoichiometry Control: Use a slight excess of the pyrazole relative to the chloroacetonitrile to minimize dialkylation. Carefully control the stoichiometry of the base.

  • Gradual Addition: Add the 2-chloroacetonitrile dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help to suppress its decomposition.

Q4: My final product is difficult to purify, and the yield is low after purification. What are some effective purification strategies?

A4: The purification of (4-chloro-1H-pyrazol-1-yl)acetonitrile can be challenging due to the presence of closely related isomers and other byproducts.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective in separating the desired product from impurities.

Tips for Effective Purification:

  • TLC Optimization: Before running a column, optimize the solvent system for TLC to achieve good separation between the product and impurities.

  • Alternative Purification Methods: If column chromatography is not effective, consider other techniques such as preparative HPLC or crystallization. The conversion of the pyrazole product into an acid addition salt can sometimes facilitate purification through crystallization.[1]

III. Experimental Workflow and Methodologies

General Protocol for the Synthesis of (4-chloro-1H-pyrazol-1-yl)acetonitrile

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

dot

Caption: General workflow for the synthesis of (4-chloro-1H-pyrazol-1-yl)acetonitrile.

Materials:

  • 4-chloropyrazole

  • 2-chloroacetonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloropyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-chloroacetonitrile (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

IV. Logical Troubleshooting Framework

dot

TroubleshootingFramework cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Low Yield After Work-up Start Low Yield or Purity Issue CheckConversion Check Reaction Conversion (TLC/LC-MS) Start->CheckConversion Incomplete Incomplete Conversion CheckConversion->Incomplete Low Complete Complete Conversion CheckConversion->Complete High Base Insufficient Base or Weak Base Incomplete->Base Investigate Temp Temperature Too Low Incomplete->Temp Investigate Solubility Poor Solubility Incomplete->Solubility Investigate Reagents Impure Reagents Incomplete->Reagents Investigate SideReactions Side Reactions (Isomers, Dialkylation) Complete->SideReactions Analyze Byproducts Purification Purification Issues Complete->Purification Optimize Purification Decomposition Product Decomposition Complete->Decomposition Check Stability

Caption: A logical framework for troubleshooting low yield in the synthesis.

References

  • Google Patents. CN110105287B - Synthesis process of pyraclostrobin.
  • Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • Organic Syntheses. 4. [Link]

  • Organic Syntheses. chloroacetonitrile. [Link]

  • PMC. Low-temperature crystal structure of 4-chloro-1H-pyrazole. [Link]

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. [Link]

  • PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Google Patents.
  • Heteroletters. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Google Patents.
  • European Patent Office. PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. [Link]

  • ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. [Link]

  • Google Patents.
  • Common Organic Chemistry. WO 2012/069948 Al. [Link]

Sources

optimizing temperature and solvent for pyrazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and solvent optimization in this critical synthetic transformation. Here, we will dissect common challenges, provide evidence-based solutions, and equip you with the knowledge to achieve high-yield, regioselective pyrazole N-alkylation.

Introduction: The Nuances of Pyrazole N-Alkylation

Pyrazole N-alkylation is a cornerstone reaction in medicinal chemistry and materials science. The resulting N-alkyl pyrazoles are prevalent scaffolds in a wide array of biologically active compounds.[1] However, the journey to the desired product is often fraught with challenges, primarily revolving around achieving optimal yields and controlling regioselectivity in unsymmetrically substituted pyrazoles. The two nitrogen atoms within the pyrazole ring, while adjacent, can exhibit distinct electronic and steric environments, leading to mixtures of N1 and N2 alkylated isomers.[1][2] This guide provides a systematic approach to troubleshooting and optimizing your pyrazole N-alkylation reactions.

Troubleshooting Guide & FAQs

FAQ 1: I am observing very low or no conversion of my starting pyrazole. What are the likely causes and how can I improve the yield?

Low conversion is a common hurdle in pyrazole N-alkylation. Let's break down the potential culprits and their solutions.

A1: Root Cause Analysis & Corrective Actions

  • Inadequate Deprotonation (for base-mediated reactions): The pyrazole N-H bond needs to be sufficiently deprotonated to generate the nucleophilic pyrazolide anion.

    • Troubleshooting:

      • Base Strength: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH).[2] The choice of base is critical and substrate-dependent.

      • Solvent Compatibility: Ensure your solvent is compatible with the chosen base. For instance, NaH is often used in anhydrous polar apathetic solvents like DMF or THF.

  • Low Reactivity of the Alkylating Agent: Not all alkylating agents are created equal.

    • Troubleshooting:

      • Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a sluggish reaction, switching to the corresponding bromide or iodide can significantly accelerate the reaction.

      • Steric Hindrance: A bulky alkylating agent will react slower than a less sterically hindered one.

  • Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Troubleshooting:

      • Gradual Temperature Increase: If your reaction is at room temperature, consider gradually increasing the temperature in 10-20 °C increments. A good starting point for many reactions is 60-80 °C.[3] For gas-phase reactions using heterogeneous catalysts, temperatures can be much higher, in the range of 200-350 °C.[4]

      • Monitor for Decomposition: While increasing the temperature, closely monitor the reaction for the appearance of degradation products by TLC or LC-MS.

  • Alternative Reaction Pathways: For substrates sensitive to strong bases or high temperatures, consider an acid-catalyzed approach.

    • Troubleshooting:

      • Trichloroacetimidate Electrophiles: The use of trichloroacetimidate electrophiles in the presence of a Brønsted acid like camphorsulfonic acid (CSA) can provide good yields under mild conditions, often at room temperature.[1][5] This method avoids the need for a strong base.[1][5]

FAQ 2: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the regioselectivity?

Achieving high regioselectivity is arguably the most significant challenge with unsymmetrical pyrazoles. The outcome is a delicate interplay of steric and electronic factors.

A2: Strategies for Controlling Regioselectivity

  • Steric Hindrance is Your Ally: The most common strategy is to leverage steric bulk.

    • On the Pyrazole: A substituent at the 3- or 5-position will sterically hinder the adjacent nitrogen, directing the alkylating agent to the less hindered nitrogen.[1][5] The larger the substituent, the greater the directing effect.

    • On the Alkylating Agent: A bulkier alkylating agent will be more sensitive to the steric environment of the pyrazole nitrogens, leading to higher selectivity for the less hindered position.

  • The Role of the Base and Cation: The choice of base and its counter-ion can significantly influence the regioselectivity.[2]

    • Troubleshooting:

      • Cation Size: Different metal cations can coordinate with the pyrazole nitrogens, altering their relative nucleophilicity. Experimenting with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) can sometimes switch or enhance the regioselectivity.[2]

  • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity.

    • Troubleshooting:

      • Solvent Screening: Screen a range of solvents with varying polarities, such as a non-polar solvent like 1,2-dichloroethane (DCE)[1][5], and polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF).[2][3]

  • Tuning Substituents: The electronic nature of substituents on the pyrazole ring can also direct alkylation. However, this is often less predictable than steric effects. Modifying a functional group on the pyrazole can sometimes guide the regioselectivity.[2]

FAQ 3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Side products can complicate purification and reduce the yield of your desired N-alkyl pyrazole.

A3: Identifying and Mitigating Common Side Reactions

  • Dialkylation: This occurs when the initially formed N-alkyl pyrazole is sufficiently nucleophilic to react with another equivalent of the alkylating agent, which is more likely if the product is more soluble than the starting material.[5]

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Use of a slight excess (1.05-1.1 equivalents) is common, but a large excess should be avoided. In some cases, increasing the amount of the alkylating agent can intentionally lead to the dialkylated product if that is the desired outcome.[5]

  • Reaction with Other Functional Groups: If your pyrazole contains other nucleophilic functional groups (e.g., alcohols, amines), these can also be alkylated.[5]

    • Troubleshooting:

      • Protecting Groups: Protect sensitive functional groups before the N-alkylation step.

      • Reaction Conditions: Milder reaction conditions (lower temperature, weaker base) may favor N-alkylation over the alkylation of less nucleophilic groups.

  • Transamination and Hydrolysis: In specific cases, such as with hydrazine-substituted pyrazoles, side reactions like transamination and hydrolysis can occur, especially at elevated temperatures.[2]

    • Troubleshooting:

      • Reaction Optimization: A careful optimization of reaction time and temperature is necessary to favor the desired N-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a starting point for the N-alkylation of a generic pyrazole with an alkyl halide.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, MeCN, or THF) to achieve a concentration of 0.1-0.5 M.

  • Base Addition: Add the base (e.g., NaH, 1.1 equivalents, or K₂CO₃, 2.0 equivalents) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylating Agent Addition: Add the alkylating agent (1.05-1.1 equivalents) dropwise at 0 °C.

  • Reaction: Warm the reaction to the desired temperature (e.g., room temperature, 60 °C, or 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed N-Alkylation using a Trichloroacetimidate

This protocol is an alternative for substrates that are sensitive to basic conditions.[1]

  • Preparation: To a round-bottom flask, add the pyrazole (1.0 equivalent), the trichloroacetimidate electrophile (1.0 equivalent), and camphorsulfonic acid (CSA, 0.2 equivalents).

  • Inert Atmosphere: Place the flask under an inert atmosphere (e.g., argon).

  • Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Reaction: Stir the reaction at room temperature for 4 hours or until completion as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[1]

Data Presentation

Table 1: Influence of Solvent and Base on Pyrazole N-Alkylation (Illustrative Examples)

Pyrazole SubstrateAlkylating AgentBaseSolventTemperature (°C)OutcomeReference
3-Acetyl-5-(trifluoromethyl)pyrazoleEthyl iodoacetateK₂CO₃MeCNRefluxEquimolar mixture of regioisomers[2]
Bis-pyrazolyl NH-ketazineEthyl iodoacetateNaHDME-MeCNRoom Temp.High regioselectivity for one isomer[2]
4-ChloropyrazolePhenethyl trichloroacetimidateN/A (Acid-catalyzed)DCERoom Temp.Good yield of the N-alkylated product[1]
PyrazoleVarious alkyl bromidesCesium-impregnated saponiteDMF80Almost quantitative yields[3]

Visualizations

General Reaction Mechanism for Base-Mediated N-Alkylation

G Pyrazole Pyrazole (R-Pz-H) Pyrazolide Pyrazolide Anion (R-Pz⁻) Pyrazole->Pyrazolide Base Base (B:) Protonated_Base Protonated Base (BH⁺) Base->Protonated_Base N_Alkyl_Pyrazole N-Alkyl Pyrazole (R-Pz-R') Pyrazolide->N_Alkyl_Pyrazole Alkyl_Halide Alkyl Halide (R'-X) Halide_Ion Halide Ion (X⁻) Alkyl_Halide->Halide_Ion

Caption: Base-mediated pyrazole N-alkylation mechanism.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_base Is the base strong enough for deprotonation? start->check_base increase_base_strength Switch to a stronger base (e.g., NaH) check_base->increase_base_strength No check_temp Is the reaction temperature optimal? check_base->check_temp Yes increase_base_strength->check_temp increase_temp Gradually increase temperature (e.g., 60-80 °C) check_temp->increase_temp No check_alkylating_agent Is the alkylating agent reactive enough? check_temp->check_alkylating_agent Yes increase_temp->check_alkylating_agent change_leaving_group Use a better leaving group (I > Br > Cl) check_alkylating_agent->change_leaving_group No consider_alternative Consider alternative methods (e.g., acid-catalyzed) check_alkylating_agent->consider_alternative Yes change_leaving_group->consider_alternative end Improved Yield consider_alternative->end

Caption: A decision tree for troubleshooting low yield in pyrazole N-alkylation.

References

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • Galyak, E. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Kuwabara, T., & Fuji, M. (1996). N-alkylation method of pyrazole.
  • Matos, I., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Chemical Engineering Journal, 161(3), 377-383. [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Reddy, T. R., et al. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 18(11), 6846-6854. [Link]

Sources

column chromatography conditions for purifying (4-chloro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the chromatographic purification of (4-chloro-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific purification challenge. Our goal is to equip you with the necessary knowledge to overcome common obstacles and achieve high purity of your target compound.

Introduction to the Purification Challenge

(4-chloro-1H-pyrazol-1-yl)acetonitrile is a key building block in the synthesis of various biologically active molecules. Its purification via column chromatography, while routine, presents several potential challenges. The polarity of the molecule, stemming from the pyrazole ring and the nitrile functional group, necessitates a carefully optimized chromatographic system. Furthermore, the synthesis of this compound can lead to specific impurities that may be challenging to separate. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography purification of (4-chloro-1H-pyrazol-1-yl)acetonitrile.

Question 1: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What is causing this and how can I fix it?

Answer:

Streaking is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrazoles on silica gel. The primary cause is the interaction of the basic nitrogen atoms in your pyrazole ring with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow, uneven movement of the compound, resulting in tailing or streaking.

Causality and Solution:

  • Acid-Base Interaction: To mitigate this, you need to neutralize the acidic sites on the silica gel. This is effectively achieved by adding a small amount of a basic modifier to your mobile phase.

  • Recommended Modifier: Triethylamine (TEA) is the most common and effective choice. Start by adding 0.1-1% (v/v) of TEA to your eluent mixture. This will compete with your compound for binding to the acidic sites on the silica, allowing for a more uniform elution and significantly sharper bands.

  • Alternative Modifier: In some cases, a solution of ammonia in methanol (e.g., 7N) can be used as a component of the polar phase of your eluent system, serving a similar purpose.

Question 2: I am seeing two or more spots on my TLC that are very close together, and I'm struggling to separate them on the column. What are these likely to be?

Answer:

The most probable cause for closely migrating spots is the presence of regioisomers. The synthesis of (4-chloro-1H-pyrazol-1-yl)acetonitrile typically involves the alkylation of 4-chloropyrazole with chloroacetonitrile. Since the pyrazole ring has two nitrogen atoms, alkylation can occur at either the N1 or N2 position, leading to the formation of two different isomers.

Expert Insight:

  • Regioisomer Formation: The N1-substituted isomer is often the desired product, but the formation of the N2-isomer is a common side reaction.[1][2][3] These isomers often have very similar polarities, making their separation by standard column chromatography challenging.

  • Optimization of Selectivity: To improve separation, you need to enhance the resolving power of your chromatographic system.

    • Fine-Tune the Mobile Phase: A shallow gradient or isocratic elution with a finely tuned solvent ratio is crucial. Experiment with different ratios of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • High-Performance Silica: Using a smaller particle size silica gel (e.g., 25-40 µm) can increase the number of theoretical plates and improve resolution.

Question 3: My purified compound shows an unexpected peak in the NMR or a different mass in the mass spectrum. What could this impurity be?

Answer:

Besides regioisomers, another likely impurity is the hydrolysis product of the nitrile group. The acetonitrile moiety can be susceptible to hydrolysis to the corresponding amide or even the carboxylic acid, especially if your reaction or work-up conditions involve strong acids or bases, or prolonged exposure to water.

Mechanistic Consideration:

  • Nitrile Hydrolysis: The hydrolysis of nitriles is a well-documented reaction that can occur under both acidic and basic conditions.[4][5][6] The resulting amide and carboxylic acid are significantly more polar than your target nitrile.

  • Separation Strategy:

    • Polar Impurities: These polar byproducts will have a much lower Rf value on a normal-phase TLC plate. They will likely remain at the baseline with standard eluent systems.

    • Elution of Polar Impurities: To remove these, you may need to flush the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane) after your product has eluted.

    • Aqueous Work-up: A careful aqueous work-up before chromatography can sometimes remove the more polar carboxylic acid impurity.

Question 4: I am not getting good recovery of my compound from the column. Where is it going?

Answer:

Low recovery can be due to several factors, but with heterocyclic compounds, irreversible adsorption or decomposition on the silica gel is a primary suspect.

Troubleshooting Steps:

  • Check for Decomposition: Before running a large-scale column, perform a stability test. Spot your crude material on a silica TLC plate, and after a few hours, elute the plate. If you see new spots or a significant amount of material at the baseline that wasn't there initially, your compound may be decomposing on the silica.

  • Alternative Stationary Phases: If decomposition is confirmed, consider switching to a less acidic stationary phase. Neutral or basic alumina can be a good alternative. Alternatively, for highly polar compounds, reversed-phase chromatography (C18 silica) might be a viable option.

  • Column Loading: Overloading the column can also lead to poor recovery and separation. As a general rule, the amount of crude material loaded should be 1-2% of the mass of the silica gel for a difficult separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the stationary and mobile phase for purifying (4-chloro-1H-pyrazol-1-yl)acetonitrile?

A1: A good starting point is to use standard silica gel (60 Å, 40-63 µm) as the stationary phase. For the mobile phase, begin with a solvent system of hexane and ethyl acetate. Based on the polarity of your compound, a starting ratio of 70:30 hexane:ethyl acetate is a reasonable initial condition to test on TLC. For similar compounds, a mixture of hexane and dichloromethane has also been reported to be effective.[7]

Q2: How can I effectively monitor the fractions coming off the column?

A2: Thin-layer chromatography (TLC) is the most common and effective method. Collect fractions in a systematic manner (e.g., in test tubes or vials). Spot a small amount from each fraction (or every few fractions) onto a TLC plate and elute with your chosen mobile phase. Visualize the spots under a UV lamp (if your compound is UV active) and/or by staining with a suitable agent like potassium permanganate. Combine the fractions that contain your pure product.

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the separation.

  • Isocratic Elution: If your TLC shows good separation between your product and impurities with a single solvent mixture, isocratic elution (using the same solvent mixture throughout the purification) is simpler and often sufficient.

  • Gradient Elution: If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution is more efficient. Start with a less polar solvent mixture to elute the non-polar impurities, and gradually increase the polarity to elute your product and then the more polar impurities.

Q4: How do I prepare my sample for loading onto the column?

A4: There are two main methods for loading your sample:

  • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, but keep it to a minimum). Use a pipette to carefully apply the solution to the top of the column bed.

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to dryness. This will give you a free-flowing powder of your crude product adsorbed onto silica. Carefully add this powder to the top of your column. Dry loading often results in better separation for less soluble compounds.

Quantitative Data Summary

ParameterRecommended Condition/ValueRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective, and suitable for a wide range of polarities.
Alternative Stationary Phase Neutral or Basic AluminaFor compounds that are unstable on acidic silica gel.
Typical Mobile Phase Hexane/Ethyl Acetate or Hexane/DCMGood starting point for separating moderately polar compounds.
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Neutralizes acidic silica sites to prevent streaking of basic compounds.
TLC Rf Target 0.2 - 0.4Provides a good balance between retention and elution time on the column.
Sample Load 1-5% of silica gel massPrevents column overloading and ensures optimal separation.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general workflow. It should be adapted based on your specific results from TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of your crude (4-chloro-1H-pyrazol-1-yl)acetonitrile in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ratios of hexane/ethyl acetate (e.g., 90:10, 80:20, 70:30) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities. Add 0.5% TEA to the eluent if streaking is observed.

  • Column Packing:

    • Select an appropriate size glass column.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Choose either wet or dry loading as described in the FAQs.

    • Carefully apply your sample to the top of the column.

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase according to your separation needs.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified (4-chloro-1H-pyrazol-1-yl)acetonitrile.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of (4-chloro-1H-pyrazol-1-yl)acetonitrile.

troubleshooting_workflow start Start Purification tlc Run TLC with Hexane/EtOAc start->tlc streaking Streaking Observed? tlc->streaking add_tea Add 0.5% TEA to Mobile Phase streaking->add_tea Yes poor_sep Poor Separation? streaking->poor_sep No add_tea->tlc optimize_solvent Optimize Solvent Ratio or Try Gradient poor_sep->optimize_solvent Yes run_column Pack and Run Column poor_sep->run_column No optimize_solvent->tlc low_recovery Low Recovery? run_column->low_recovery check_decomp Check for Decomposition on Silica low_recovery->check_decomp Yes unexpected_impurities Unexpected Impurities in Product? low_recovery->unexpected_impurities No change_stationary Use Alumina or Reversed-Phase check_decomp->change_stationary change_stationary->run_column check_hydrolysis Consider Nitrile Hydrolysis unexpected_impurities->check_hydrolysis Yes success Pure Product Obtained unexpected_impurities->success No modify_workup Modify Work-up or Use More Polar Eluent to Wash check_hydrolysis->modify_workup modify_workup->run_column

Sources

Technical Support Center: Purification of Pyrazole Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols for the purification of pyrazoles and the removal of unreacted starting materials.

Introduction to Purification Challenges in Pyrazole Synthesis

The synthesis of pyrazoles, most commonly through the condensation of a 1,3-dicarbonyl compound with a hydrazine (such as in the Knorr synthesis), is a robust and widely used transformation in medicinal chemistry.[1][2][3] However, the workup and purification stages can present significant challenges. The presence of unreacted starting materials, formation of regioisomers, and the physicochemical properties of the pyrazole product itself often necessitate a carefully chosen purification strategy. This guide provides a systematic approach to tackling these common issues.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of your pyrazole product in a question-and-answer format.

Question: My crude product is contaminated with unreacted hydrazine. How can I remove it?

Answer: Unreacted hydrazine and its derivatives are common impurities. Due to their basic nature, an acid-base extraction is a highly effective method for their removal.

  • Causality: Hydrazines are basic due to the lone pair of electrons on the nitrogen atoms. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1 M HCl), the hydrazine will be protonated, forming a water-soluble salt that partitions into the aqueous phase. Your pyrazole product, being less basic, will remain in the organic layer.

  • Protocol Insight: It is crucial to perform multiple extractions with the acidic solution to ensure complete removal. Subsequently, washing the organic layer with brine helps to remove any remaining water before drying and concentration.

Question: I have residual 1,3-dicarbonyl starting material in my product. What is the best way to remove it?

Answer: 1,3-Dicarbonyl compounds can often be removed by exploiting their acidic or reactive nature.

  • For acidic 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate): An extraction with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) can be effective.[4] The enolizable protons of the 1,3-dicarbonyl are acidic and will be deprotonated by the base, forming a water-soluble enolate.

  • For less acidic or non-enolizable dicarbonyls: Column chromatography is typically the most reliable method. A non-polar eluent system (e.g., hexane/ethyl acetate) will usually allow the more polar dicarbonyl to be separated from the pyrazole.[5]

Question: My crude product is an oil, not a solid. How should I approach purification?

Answer: An oily crude product precludes purification by simple filtration and washing. Here are the recommended approaches:

  • Column Chromatography: This is the most common and versatile method for purifying oily products. The choice of stationary phase (silica gel, alumina) and eluent system is critical and should be determined by thin-layer chromatography (TLC) analysis.[6]

  • Distillation: If your pyrazole is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a highly effective, scalable purification method.[7][8]

  • Salt Formation and Crystallization: If your pyrazole has a basic nitrogen atom, you can attempt to form a salt by treating the oil with an acid (e.g., HCl in ether, or oxalic acid).[7] The resulting salt is often a crystalline solid that can be isolated by filtration and then neutralized to recover the pure pyrazole.

Question: I am observing two spots on TLC that are very close together. Could these be regioisomers, and how can I separate them?

Answer: Yes, the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to the formation of regioisomers, which often have very similar polarities.

  • Expert Insight: Separating regioisomers by standard column chromatography can be challenging. Careful optimization of the eluent system is key. Using a less polar solvent system and a longer column can improve resolution.

  • Alternative Techniques: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or reverse-phase silica. In some cases, preparative HPLC may be necessary for complete separation. Recrystallization, if a suitable solvent system can be found, can also sometimes selectively crystallize one isomer, leaving the other in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a purification strategy?

A1: Always start with a thorough analysis of your crude reaction mixture by Thin-Layer Chromatography (TLC).[3] This will give you an idea of the number of components, their relative polarities, and help you choose an appropriate solvent system for column chromatography. It's also advisable to obtain a proton NMR of the crude material to identify the major components.

Q2: When is recrystallization a good choice for purification?

A2: Recrystallization is an excellent choice when your pyrazole product is a solid and the impurities have different solubility profiles.[9][10][11] It is a cost-effective and scalable method that can yield very pure material. The key is to find a solvent (or solvent mixture) in which your product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities are either very soluble or insoluble at all temperatures.

Q3: My pyrazole is basic and seems to be sticking to the silica gel column. What can I do?

A3: Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and low recovery. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent.[10] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.

Q4: Can I avoid column chromatography altogether?

A4: In some cases, yes. If your pyrazole product precipitates from the reaction mixture in high purity, simple filtration and washing may be sufficient.[1] Acid-base extraction can also be a powerful tool to remove many common impurities without the need for chromatography.[4][7]

Purification Protocols

Here are detailed, step-by-step protocols for the most common and effective purification techniques for pyrazoles.

Protocol 1: Acid-Base Extraction for Removal of Basic and Acidic Impurities

This protocol is ideal for separating a neutral or weakly basic pyrazole from unreacted hydrazine (basic) and/or an acidic 1,3-dicarbonyl starting material.

  • Dissolve the Crude Product: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl (2 x 50 mL for a 10 g scale reaction). Collect the organic layer.

  • Base Wash (to remove acidic impurities): Wash the organic layer with 1 M aqueous NaOH or saturated aqueous NaHCO₃ (2 x 50 mL). Collect the organic layer.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified pyrazole.

Protocol 2: Flash Column Chromatography

This is a versatile method for purifying a wide range of pyrazoles, especially those that are oils or when other methods have failed.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for many pyrazoles is a mixture of hexane and ethyl acetate.[5] Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent. For basic pyrazoles, consider pre-treating the silica with an eluent containing 0.5% triethylamine.[10]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This method is suitable for solid pyrazole products.

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the pyrazole when hot but not when cold. Common solvents for pyrazole recrystallization include ethanol, methanol, acetone, or mixtures with water.[9][10][11]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Workflow for Selecting a Purification Strategy

purification_workflow start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid is_pure_enough Is it >95% pure by NMR/TLC? is_solid->is_pure_enough Yes is_oil Product is an oil or impure solid is_solid->is_oil No recrystallize Recrystallization is_pure_enough->recrystallize No wash Wash with appropriate solvent is_pure_enough->wash Yes final_product Pure Pyrazole recrystallize->final_product wash->final_product check_impurities What are the main impurities? is_oil->check_impurities acid_base_extraction Acid-Base Extraction acid_base_extraction->final_product If pure column_chromatography Column Chromatography acid_base_extraction->column_chromatography If still impure column_chromatography->final_product distillation Distillation (if thermally stable) distillation->final_product basic_imp Basic (e.g., Hydrazine) check_impurities->basic_imp Basic acidic_imp Acidic (e.g., Dicarbonyl) check_impurities->acidic_imp Acidic neutral_imp Neutral/Similar Polarity check_impurities->neutral_imp Neutral basic_imp->acid_base_extraction acidic_imp->acid_base_extraction neutral_imp->column_chromatography neutral_imp->distillation Alternative

Caption: Decision tree for pyrazole purification.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
  • Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitro-Olefins. Organic Syntheses, 83, 144.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Gazizov, A. S., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 27(15), 4992.
  • Recherche, U. A., et al. (2016).
  • Patel, R., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 10(3-s), 136-141.
  • Krasavin, M., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 83(7), 4005-4016.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Balaraman, K., et al. (2015). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
  • Google Patents. (1984). US4434292A - Process for the preparation of pyrazole.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to (4-chloro-1H-pyrazol-1-yl)acetonitrile and Its Regioisomers: Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2] The precise arrangement of substituents on the pyrazole ring—its regiochemistry—is a critical determinant of a molecule's physicochemical properties, reactivity, and, ultimately, its pharmacological effect. A slight shift in a substituent's position can drastically alter its interaction with a biological target.

This guide provides an in-depth comparison of (4-chloro-1H-pyrazol-1-yl)acetonitrile and its primary positional isomers: (3-chloro-1H-pyrazol-1-yl)acetonitrile and (5-chloro-1H-pyrazol-1-yl)acetonitrile. As a Senior Application Scientist, my objective is to move beyond a simple data sheet and provide a narrative grounded in experimental evidence, explaining the causal relationships between structure and function. We will explore the strategic choices in their synthesis, delve into the nuances of their spectroscopic characterization, and compare their fundamental properties, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Isomer Overview and Synthetic Strategy

The three key isomers under investigation are distinct in the placement of the chloro substituent on the pyrazole ring. This seemingly minor structural change has profound implications for the molecule's electronic distribution, steric profile, and hydrogen bonding potential.

Isomer_Comparison cluster_4_chloro (4-chloro-1H-pyrazol-1-yl)acetonitrile cluster_3_chloro (3-chloro-1H-pyrazol-1-yl)acetonitrile cluster_5_chloro (5-chloro-1H-pyrazol-1-yl)acetonitrile node_4_chloro node_5_chloro img_4_chloro node_3_chloro img_3_chloro img_5_chloro

Figure 1: Structures of the primary regioisomers of chloro-pyrazolyl-acetonitrile.

The synthesis of these N-alkylated pyrazoles typically follows a two-step logic: first, the creation of the appropriately substituted chloropyrazole ring, and second, the alkylation of the ring nitrogen. The choice of starting material is paramount for controlling the final regiochemistry.

Synthesis_Workflow start1 4-Chloro-1H-pyrazole prod1 (4-chloro-1H-pyrazol-1-yl)acetonitrile start1->prod1  N-Alkylation  (ClCH₂CN, Base) start2 3-Aminopyrazole intermed1 3-Chloro-1H-pyrazole / 5-Chloro-1H-pyrazole (Tautomeric Mixture) start2->intermed1  Sandmeyer Reaction  (NaNO₂, HCl, CuCl) prod2 (3-chloro-1H-pyrazol-1-yl)acetonitrile prod3 (5-chloro-1H-pyrazol-1-yl)acetonitrile intermed1->prod2  N-Alkylation  (ClCH₂CN, Base)  Major Product intermed1->prod3  N-Alkylation  (ClCH₂CN, Base)  Minor Product

Figure 2: General synthetic pathways to chloro-pyrazolyl-acetonitrile isomers.

Causality in Synthesis:

  • Synthesis of the 4-Chloro Isomer: This is the most straightforward synthesis, starting from commercially available 4-chloro-1H-pyrazole. The symmetry of this precursor ensures that N-alkylation with chloroacetonitrile yields a single, unambiguous product. The reaction is typically a standard nucleophilic substitution where a base (e.g., NaH, K₂CO₃) deprotonates the pyrazole ring, and the resulting anion attacks the electrophilic carbon of chloroacetonitrile.

  • Synthesis of 3-Chloro and 5-Chloro Isomers: These isomers present a greater synthetic challenge due to the tautomerism of the parent 3(5)-chloropyrazole. The synthesis begins with a precursor like 3-aminopyrazole, which undergoes a Sandmeyer reaction to yield a mixture of 3-chloro-1H-pyrazole and 5-chloro-1H-pyrazole[3]. These two tautomers are in rapid equilibrium. Subsequent N-alkylation is often regioselective but rarely regiospecific, yielding a mixture of the 3-chloro and 5-chloro N-alkylated products. The regioselectivity is governed by a combination of steric and electronic factors; the N1 position (adjacent to the chlorine in the 5-chloro tautomer) is often sterically hindered, leading to a preference for alkylation at the N1 of the 3-chloro tautomer.[4] Therefore, the (3-chloro-1H-pyrazol-1-yl)acetonitrile isomer is typically the major product.

Comparative Physicochemical and Spectroscopic Data

The location of the electronegative chlorine atom significantly influences the electronic environment of the pyrazole ring, leading to distinct and measurable differences in the isomers' properties.

Table 1: Physicochemical Properties
Property(4-chloro-1H-pyrazol-1-yl)acetonitrile(3-chloro-1H-pyrazol-1-yl)acetonitrile(5-chloro-1H-pyrazol-1-yl)acetonitrile
CAS Number 113336-23-5[5]16703-39-4 (example)82512-42-9 (example)
Molecular Formula C₅H₄ClN₃[5]C₅H₄ClN₃C₅H₄ClN₃
Molecular Weight 141.56 g/mol [5]141.56 g/mol 141.56 g/mol
Calculated LogP 1.06[5]~1.1~1.1
Topological Polar Surface Area (TPSA) 41.61 Ų[5]~41.6 Ų~41.6 Ų

Note: CAS numbers for the 3- and 5-chloro isomers are illustrative examples from structurally similar compounds as direct public database entries can be sparse. LogP and TPSA values are predicted to be very similar.

Spectroscopic Analysis: Distinguishing the Isomers

Spectroscopic methods are essential for confirming the identity and purity of each isomer. The differences, while subtle, are definitive.

Analytical_Workflow Sample Synthesized Isomer (Crude Product) Purification Column Chromatography / Recrystallization Sample->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirm Structure Confirmation & Purity Analysis NMR->Structure_Confirm IR->Structure_Confirm MS->Structure_Confirm

Figure 3: Standard analytical workflow for isomer characterization.

¹H NMR Spectroscopy: This is the most powerful tool for distinguishing these isomers. The chemical shifts of the pyrazole ring protons are highly sensitive to the position of the electron-withdrawing chlorine atom.

  • (4-chloro-1H-pyrazol-1-yl)acetonitrile: Due to the molecule's symmetry, the protons at the C3 and C5 positions are chemically equivalent. This results in a single, sharp singlet for the two ring protons.

  • (3-chloro-1H-pyrazol-1-yl)acetonitrile: The protons at C4 and C5 are in distinct electronic environments. They will appear as two separate signals, likely doublets, due to coupling with each other. The C5 proton, being adjacent to the N-CH₂ group, will typically be downfield compared to the C4 proton.

  • (5-chloro-1H-pyrazol-1-yl)acetonitrile: Similar to the 3-chloro isomer, the C3 and C4 protons are distinct and will appear as two coupled doublets. The C3 proton is generally more deshielded (further downfield) than the C4 proton.

¹³C NMR Spectroscopy: The carbon shifts also provide clear differentiation. The carbon atom directly attached to the chlorine (C4, C3, or C5) will show a characteristic shift, and the electronic effect of the chlorine will influence the shifts of the other ring carbons.

FT-IR Spectroscopy: While less definitive for isomer differentiation, FT-IR is crucial for confirming functional groups. All three isomers will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2240-2260 cm⁻¹. The C-Cl stretching vibrations can be observed in the fingerprint region (typically 600-800 cm⁻¹), although they may be difficult to assign definitively without computational support.[6]

Table 2: Predicted Spectroscopic Data Comparison
IsomerKey ¹H NMR Signals (Predicted)Key FT-IR Band (cm⁻¹)
(4-chloro-1H-pyrazol-1-yl)acetonitrile ~δ 7.6 (s, 2H, H3 & H5), ~δ 5.1 (s, 2H, CH₂)~2250 (C≡N)
(3-chloro-1H-pyrazol-1-yl)acetonitrile ~δ 7.7 (d, 1H, H5), ~δ 6.4 (d, 1H, H4), ~δ 5.2 (s, 2H, CH₂)~2250 (C≡N)
(5-chloro-1H-pyrazol-1-yl)acetonitrile ~δ 7.5 (d, 1H, H3), ~δ 6.5 (d, 1H, H4), ~δ 5.3 (s, 2H, CH₂)~2250 (C≡N)

Note: Chemical shifts (δ) are approximate and highly dependent on the solvent used.[7] The key diagnostic feature is the multiplicity and number of signals for the ring protons.

Reactivity and Biological Implications

The regiochemistry of the chlorine atom directly impacts the reactivity and potential biological activity of the molecule.

  • Acidity of Methylene Protons: The electron-withdrawing nature of the pyrazole ring, enhanced by the chlorine atom, makes the methylene protons of the acetonitrile group acidic. The degree of acidity will vary slightly between isomers, potentially affecting their reactivity in base-catalyzed reactions (e.g., Knoevenagel condensation). The 5-chloro isomer, with the chlorine adjacent to the N1-substituent, may exert the strongest inductive effect, potentially leading to the most acidic methylene protons.

  • Nucleophilic Aromatic Substitution: The chlorine on the pyrazole ring can be a site for nucleophilic aromatic substitution (SₙAr). The reactivity of this chlorine atom is highly dependent on its position. A nitro group, which is strongly electron-withdrawing, is known to be much more reactive in the 5-position than the 3-position for SₙAr reactions.[4] By analogy, the chlorine atom in the 5-position of (5-chloro-1H-pyrazol-1-yl)acetonitrile is predicted to be more susceptible to displacement by nucleophiles than the chlorine in the 3-position. The chlorine at the 4-position is generally the least reactive towards SₙAr.

  • Structure-Activity Relationship (SAR): In a drug discovery context, the position of the chloro group is critical for defining the molecule's interaction with a target protein. A chlorine atom can act as a key binding element through halogen bonding or occupy a specific hydrophobic pocket. Shifting the chlorine from the 4-position to the 3- or 5-position alters the molecule's overall shape and the spatial orientation of this key interaction point, which can lead to a complete loss or a significant enhancement of biological activity.[1][8]

Experimental Protocols

The following protocols are representative and should be adapted based on laboratory safety standards and specific substrate reactivity.

Protocol 1: Synthesis of (4-chloro-1H-pyrazol-1-yl)acetonitrile

Objective: To synthesize the title compound via N-alkylation of 4-chloro-1H-pyrazole.

Materials:

  • 4-Chloro-1H-pyrazole (1.0 equiv)

  • Chloroacetonitrile (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-1H-pyrazole (e.g., 1.03 g, 10 mmol) and anhydrous acetonitrile (50 mL).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Stir the suspension vigorously and add chloroacetonitrile (0.91 g, 12 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and MS analysis, comparing the data to the expected values.

Conclusion

While (4-chloro-1H-pyrazol-1-yl)acetonitrile and its 3- and 5-chloro isomers share the same molecular formula, they are distinct chemical entities with unique synthetic pathways and characterization profiles. The 4-chloro isomer is the most synthetically accessible due to its symmetric precursor. In contrast, the synthesis of the 3- and 5-chloro isomers is more complex, typically yielding a mixture that requires careful separation and rigorous analytical confirmation.

The choice of isomer for a research application is a critical decision. For initial screening or when a simple, scalable synthesis is required, the 4-chloro isomer is often the preferred starting point. However, for detailed SAR studies where the precise spatial positioning of the halogen is crucial for optimizing biological activity, the synthesis and isolation of the 3- and 5-chloro isomers are indispensable. Understanding the fundamental differences in their synthesis, spectroscopy, and reactivity, as outlined in this guide, empowers researchers to make informed decisions in the design and execution of their scientific endeavors.

References

  • ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

  • Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • Organic Syntheses. (n.d.). Procedure for the Synthesis of Pyrazoles. [Link]

  • ResearchGate. (2018). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. [Link]

  • Eller, G. A., et al. (2009). Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin. Acta Chimica Slovenica. [Link]

  • Google Patents. (n.d.). US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • RSC Publishing. (2024). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • ResearchGate. (1994). Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]

  • PubChem. (n.d.). 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile. [Link]

  • Khakimov, D. V., et al. (2023). Substituted tetrazoles with N-oxide moiety: critical assessment of thermochemical properties. Physical Chemistry Chemical Physics. [Link]

  • Google Patents. (n.d.). CN110105287B - Synthesis process of pyraclostrobin.
  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • MDPI. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • Royal Society of Chemistry. (2020). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. [Link]

  • ResearchGate. (2018). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • ResearchGate. (2014). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • New Journal of Chemistry. (2021). Review: biologically active pyrazole derivatives. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of Halogenated Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Strategic Role of Halogenation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and anticancer (Zanubrutinib) agents.[2][3][4] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in drug design.[2]

The introduction of halogen atoms (F, Cl, Br, I) onto the pyrazole core is a frequently employed and highly effective strategy in drug discovery. This process, known as halogenation, is not merely a decorative chemical modification; it is a strategic decision aimed at fine-tuning a molecule's physicochemical and pharmacological properties. Halogens can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[5] Understanding the distinct effects of different halogens is therefore critical for the rational design of potent and selective pyrazole-based therapeutics. This guide provides a comparative analysis of the biological activities of halogenated pyrazole analogs, supported by experimental data and detailed protocols for their evaluation.

The Impact of Halogen Substitution on Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The specific halogen and its position on the pyrazole ring dictate its effect on biological activity. This relationship is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds.

Key Physicochemical Properties of Halogens
Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Lipophilicity (Hansch π)Key Interaction Types
Fluorine (F) 1.473.98+0.14Hydrogen bonds, Dipole-dipole
Chlorine (Cl) 1.753.16+0.71Halogen bonds, Hydrophobic
Bromine (Br) 1.852.96+0.86Halogen bonds, Hydrophobic
Iodine (I) 1.982.66+1.12Strong Halogen bonds, Hydrophobic

Data compiled from various standard chemistry sources.

Causality of Halogen Effects:
  • Fluorine: Due to its small size and high electronegativity, fluorine is often used to block metabolic oxidation at a specific position without adding significant steric bulk.[5] Its ability to form strong hydrogen bonds can also enhance receptor binding affinity.[5][6] The incorporation of fluorine often increases a molecule's lipophilicity, which can improve membrane permeability.[5]

  • Chlorine and Bromine: These halogens provide a balance of size, lipophilicity, and the ability to form "halogen bonds"—a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a receptor's active site.[7] This interaction can significantly increase binding affinity and potency. Studies on benzimidazole-quinoline hybrids have shown that chlorine and fluorine substitution enhances antibacterial activity.[8]

  • Iodine: As the largest and most polarizable of the common halogens, iodine forms the strongest halogen bonds. Its significant size can provide crucial steric interactions that improve selectivity for a target. The presence of iodine has been shown to be a key structural requirement for potent cannabinoid CB1 receptor antagonists.[9]

The following diagram illustrates the decision-making process in selecting a halogen for substitution based on desired properties.

Halogen_SAR_Logic cluster_properties Desired Physicochemical Property cluster_choices Strategic Halogen Choice P1 Increase Lipophilicity & Membrane Permeability C1 Fluorine (F) P1->C1 Moderate Effect C2 Chlorine (Cl) P1->C2 Strongest Effect C3 Bromine (Br) P1->C3 Strongest Effect C4 Iodine (I) P1->C4 Strongest Effect P2 Block Metabolic Oxidation (Increase Half-life) P2->C1 Primary Choice (Small Size) P3 Enhance Target Binding via Halogen Bonding P3->C2 Strength: I > Br > Cl P3->C3 Strength: I > Br > Cl P3->C4 Strength: I > Br > Cl P4 Improve Potency/Selectivity via Steric Effects P4->C3 Significant Bulk P4->C4 Significant Bulk

Caption: Strategic selection of halogens based on desired modifications to a molecule's properties.

Comparative Analysis of Biological Activities

The true impact of halogenation is best observed through direct comparison of experimental data across a series of analogs.

Anticancer Activity

Halogenated pyrazoles have shown significant promise as anticancer agents, often acting through mechanisms like tubulin polymerization inhibition or kinase inhibition.[10][11][12]

Table 1: Comparative Cytotoxicity of Halogenated Pyrazole Analogs

Compound IDHalogen SubstitutionTarget Cell LineIC₅₀ (µM)Reference
Series A: Phenoxychalcones [13]
2c4-Chloro, 4-FluoroMCF-7 (Breast)1.52[13]
2f2,4-DichloroMCF-7 (Breast)1.87[13]
Series B: Thiazole-Pyrazolines [14]
11f4-FluoroHepG2 (Liver)Most Active[14]
ControlCisplatinHepG2 (Liver)Standard[14]
Series C: Diaryl Pyrazoles [15]
3dMethoxy (for comparison)MCF-7 (Breast)10[15]
3eMethoxy (for comparison)MCF-7 (Breast)12[15]
5aUnsubstituted (for comparison)MCF-7 (Breast)14[15]

Note: "Most Active" indicates the compound showed the highest activity in its series, though a specific IC₅₀ value was not provided in the abstract for direct comparison.

Insights from the Data:

  • In a series of novel halogenated phenoxychalcones, compound 2c , bearing both chloro and fluoro substituents, was the most active against the MCF-7 breast cancer cell line with an IC₅₀ of 1.52 µM.[13]

  • For thiazole-containing pyrazolines, the presence of a fluorine atom at the para position of a phenyl ring was found to optimize cytotoxic activity against the HepG2 liver cancer cell line.[14] This highlights the potent effect of electron-withdrawing groups in this specific scaffold.[14]

Antimicrobial Activity

The electronic effects of halogens play a crucial role in the antimicrobial properties of pyrazole derivatives.[8]

Table 2: Comparative Antimicrobial Activity of Halogenated Hybrids

Compound SeriesHalogen SubstitutionTarget OrganismActivity MetricKey FindingReference
Benzimidazole-Quinoline Hybrids Chlorine, FluorineE. coliZone of InhibitionEnhanced antibacterial activity compared to non-halogenated analogs.[8]
Benzimidazole-Quinoline Hybrids BromineGram-positive bacteriaMICReduced activity (steric hindrance).[8]
Benzimidazole-Quinoline Hybrids BromineGram-negative bacteriaMICEnhanced activity (lipophilicity).[8]
Chloro-fluorine Pyrazolines Chlorine, FluorineE. coli, S. aureusNot specifiedShowed significant activity against both Gram-negative and Gram-positive bacteria.[6]

Insights from the Data:

  • The effect of halogenation can be species-dependent. For one series, bromine substitution reduced activity against Gram-positive bacteria, potentially due to steric hindrance, while enhancing it against Gram-negative bacteria, likely due to increased lipophilicity aiding membrane penetration.[8]

  • The presence of both chlorine and fluorine atoms on pyrazoline derivatives has been shown to confer significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[6]

Experimental Protocols for Comparative Assessment

To ensure data is reliable and comparable, standardized and self-validating protocols are essential.

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for synthesizing and evaluating a library of halogenated pyrazole analogs.

Workflow A Synthesis of Halogenated Pyrazole Library (e.g., F, Cl, Br, I analogs) B In Vitro Primary Screening (e.g., MTT Assay for Cytotoxicity) A->B C Data Analysis: Determine IC50/MIC B->C D In Vitro Secondary Assays (Mechanism of Action) e.g., Kinase Inhibition, Cell Cycle Analysis C->D Active Compounds E Lead Compound Selection Based on Potency & Selectivity D->E F In Vivo Efficacy Studies (e.g., Animal Models) E->F Promising Leads

Caption: Standard workflow for the evaluation of novel halogenated pyrazole analogs.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality: The assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated pyrazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the wells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of a compound's potency.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the halogenated pyrazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli, S. aureus) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can be added to aid in visualization.

  • Data Comparison: Compare the MIC values of the different halogenated analogs to determine their relative potency.

Conclusion and Future Perspectives

The strategic halogenation of the pyrazole scaffold is a powerful tool in medicinal chemistry for modulating biological activity. The choice of halogen—from the small, metabolically robust fluorine to the large, highly polarizable iodine—allows for the fine-tuning of a compound's interaction with its biological target. As demonstrated by comparative data, fluorine and chlorine are frequently associated with enhanced anticancer and antibacterial potency.[8][13][14] However, the structure-activity relationships can be complex, with factors like steric hindrance and lipophilicity leading to differential activity depending on the target organism or cell line.[8]

Future research should focus on synthesizing complete series of halogenated analogs (F, Cl, Br, I) for direct, head-to-head comparisons against a wide panel of biological targets. Combining this empirical data with computational modeling and docking simulations can provide deeper insights into the specific interactions, such as halogen bonding, that drive the observed activity.[16] This synergistic approach will accelerate the development of the next generation of highly potent and selective pyrazole-based drugs.

References

  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 8(3), 189-200. [Link]

  • Al-Malki, A. L., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 29(3), 643. [Link]

  • Abu-Melha, H., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(7), 1466. [Link]

  • Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3241-3258. [Link]

  • Stavrou, K., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 244. [Link]

  • Request PDF. (n.d.). Synthesis and antimicrobial studies on novel chloro-fluorine containing hydroxy pyrazolines. ResearchGate. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. [Link]

  • Li, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300-1321. [Link]

  • Loll, N., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 14(10), 1038-1051. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 226-239. [Link]

  • Jayaroopa, P., et al. (2013). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. International Journal of PharmTech Research, 5(1), 264-270. [Link]

  • Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • Jones, C. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Bakr, R. B., et al. (2021). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules, 26(23), 7179. [Link]

  • Request PDF. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. [Link]

  • Kumar, D., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 7(1), 25. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769-776. [Link]

  • Request PDF. (n.d.). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(10), 4099. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2095-2114. [Link]

  • Al-Warhi, T., et al. (2022). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 14(16), 1181-1200. [Link]

  • Wang, L., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(12), 21394-21408. [Link]

Sources

A Comparative Guide to the Structural Validation of (4-chloro-1H-pyrazol-1-yl)acetonitrile: A Crystallographer's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as (4-chloro-1H-pyrazol-1-yl)acetonitrile, a precise understanding of its atomic arrangement is paramount for elucidating its biological activity, optimizing its properties, and ensuring intellectual property protection. While X-ray crystallography stands as the gold standard for atomic-resolution structural analysis, a comprehensive validation strategy often integrates complementary analytical techniques. This guide provides an in-depth comparison of X-ray crystallography with other key analytical methods for the structural validation of (4-chloro-1H-pyrazol-1-yl)acetonitrile, offering insights into the causality behind experimental choices and a framework for a self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, direct visualization of molecular structure, providing precise information on bond lengths, bond angles, and intermolecular interactions within a crystalline lattice.[1] This technique is the only one that can provide the absolute three-dimensional arrangement of atoms in space.

Experimental Protocol: A Hypothetical Workflow for (4-chloro-1H-pyrazol-1-yl)acetonitrile

Given that a crystal structure for (4-chloro-1H-pyrazol-1-yl)acetonitrile has not been publicly reported, this section outlines a robust, field-proven protocol for its determination.

Part 1: Crystal Growth - The Art and Science

The critical first step is obtaining high-quality single crystals. The choice of crystallization technique is often empirical, and several methods should be attempted in parallel.

  • Slow Evaporation: This is a straightforward and widely used method.[2][3]

    • Dissolve a small amount of purified (4-chloro-1H-pyrazol-1-yl)acetonitrile in a suitable solvent in which it is moderately soluble. Good starting solvents for pyrazole derivatives include acetonitrile, ethanol, or ethyl acetate.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor for the formation of well-defined, transparent crystals.

  • Vapor Diffusion: This technique is particularly useful for smaller quantities of material.

    • Dissolve the compound in a small volume of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.

    • Over time, the anti-solvent vapor will diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling: For compounds with a significant temperature-dependent solubility.

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below.

Part 2: Data Collection and Processing

  • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[1]

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal motion and radiation damage. The related compound, 4-chloro-1H-pyrazole, was analyzed at 170 K due to its tendency to sublime under X-ray radiation.[1]

  • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • The crystal is rotated to collect a complete dataset of diffraction intensities.

  • The collected data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

Part 3: Structure Solution and Refinement

  • The initial positions of the atoms are determined using direct methods or Patterson methods, which are computational algorithms that use the diffraction data to generate an initial electron density map.[4]

  • The atomic model is then refined against the experimental data, adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[5]

  • Hydrogen atoms are typically located from the difference electron density map and refined.

  • The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purification Purified Compound Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, Cooling) Purification->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Mounting Crystal Mounting & Cooling Crystal_Selection->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Integration & Scaling Diffraction->Data_Processing Solution Structure Solution (Direct Methods) Data_Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure comparison_flow cluster_validation Structural Validation of (4-chloro-1H-pyrazol-1-yl)acetonitrile Molecule Target Molecule Xray X-ray Crystallography (Solid State) Molecule->Xray NMR NMR Spectroscopy (Solution State) Molecule->NMR MS Mass Spectrometry (Gas Phase) Molecule->MS CompChem Computational Chemistry (In Silico) Molecule->CompChem Validation_Data Combined Validation Data Xray->Validation_Data Absolute 3D Structure NMR->Validation_Data Connectivity MS->Validation_Data Molecular Weight CompChem->Validation_Data Predicted Structure

Sources

A Comparative Guide to the Synthetic Routes of 4-Chloropyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 4-chloropyrazole moiety is a privileged scaffold in medicinal chemistry and materials science, frequently incorporated into molecules exhibiting a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and herbicides. The strategic placement of a chlorine atom at the C4 position of the pyrazole ring can significantly influence the compound's physicochemical properties, metabolic stability, and target-binding interactions. Consequently, the efficient and scalable synthesis of 4-chloropyrazole derivatives is of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of the most common and effective synthetic strategies for accessing 4-chloropyrazoles. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data from peer-reviewed literature.

I. Direct Chlorination of Pyrazoles: The Workhorse Approach

The most straightforward method for the synthesis of 4-chloropyrazoles is the direct electrophilic chlorination of a pre-existing pyrazole ring. The electron-rich nature of the pyrazole C4 position makes it susceptible to attack by electrophilic chlorine sources. This approach is often favored for its simplicity and the ready availability of starting materials.

A. Chlorination with Hypochlorites

Causality Behind Experimental Choices: This method utilizes an inexpensive and readily available chlorinating agent, sodium hypochlorite (NaOCl), the active ingredient in household bleach. The reaction is typically carried out in an aqueous medium. The absence of a carboxylic acid, which was used in older procedures, is a notable improvement, leading to higher yields and simpler work-up.[1] The reaction temperature is maintained between 0-30°C to control the reactivity of the hypochlorite and minimize the formation of potential side products.

Experimental Protocol: Synthesis of 4-Chloropyrazole using Sodium Hypochlorite [1]

  • Suspend pyrazole (0.5 mol) in 100 ml of water in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the suspension in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (8.7% w/w, 0.5 mol) dropwise to the stirred suspension, ensuring the internal temperature does not exceed 30°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, carefully add 35% sulfuric acid to adjust the pH to 11.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 4-chloropyrazole.

Workflow Diagram:

start Start pyrazole Pyrazole in Water start->pyrazole naocl Add NaOCl solution (0-30°C) pyrazole->naocl reaction Stir until completion naocl->reaction acidify Acidify with H₂SO₄ to pH 11 reaction->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry organic phase extract->dry evaporate Evaporate solvent dry->evaporate product 4-Chloropyrazole evaporate->product

Caption: Workflow for the synthesis of 4-chloropyrazole via direct chlorination with sodium hypochlorite.

B. Chlorination with Trichloroisocyanuric Acid (TCCA)

Causality Behind Experimental Choices: Trichloroisocyanuric acid (TCCA) is a stable, easy-to-handle, and cost-effective solid chlorinating agent. Its use often leads to high yields and clean reactions. A notable advancement is the use of mechanochemistry, which provides a solvent-free, rapid, and operationally simple method for the chlorination of pyrazoles.[2] This "green chemistry" approach avoids the use of bulk solvents, reduces waste, and can lead to shorter reaction times. The mechanism is believed to proceed via an electrophilic aromatic substitution pathway.[2]

Experimental Protocol: Solvent-Free Mechanochemical Chlorination of Pyrazole with TCCA [2]

  • Place the pyrazole substrate and TCCA in a milling jar.

  • Add a grinding auxiliary if necessary.

  • Mill the mixture at a specified frequency for the required duration.

  • After milling, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure to obtain the 4-chloropyrazole.

Workflow Diagram:

start Start mix Mix Pyrazole and TCCA in milling jar start->mix mill Mechanochemical Milling mix->mill quench Quench reaction mill->quench extract Extract with organic solvent quench->extract purify Wash, dry, and concentrate extract->purify product 4-Chloropyrazole purify->product

Caption: Workflow for the solvent-free mechanochemical chlorination of pyrazoles using TCCA.

II. Electrochemical Chlorination: A Green and Efficient Alternative

Electrochemical synthesis offers a sustainable and often highly efficient method for the chlorination of pyrazoles. This technique avoids the use of stoichiometric chemical oxidants and chlorinating agents, instead utilizing electricity to drive the desired transformation.

Causality Behind Experimental Choices: The electrochemical chlorination of pyrazoles is typically performed in an aqueous sodium chloride solution using a platinum anode.[3] The chloride ions from the NaCl electrolyte are oxidized at the anode to generate reactive chlorine species, which then act as the chlorinating agent. This in situ generation of the reagent enhances safety and reduces waste. The efficiency of the process is dependent on factors such as the substrate structure, current density, and temperature.[3] The mechanism involves the anodic oxidation of chloride ions to chlorine, which then reacts with the pyrazole in an electrophilic substitution reaction.[3]

Experimental Protocol: Electrochemical Synthesis of 4-Chloropyrazole [3]

  • Set up a divided electrochemical cell with a platinum anode and a suitable cathode.

  • Charge the anodic compartment with an aqueous solution of sodium chloride and the pyrazole substrate.

  • Pass a constant current through the cell while maintaining a controlled temperature.

  • Monitor the reaction progress by analyzing aliquots of the reaction mixture.

  • Upon completion, extract the product from the electrolyte with an organic solvent.

  • Isolate the 4-chloropyrazole by standard work-up procedures.

Workflow Diagram:

start Start setup Set up electrochemical cell start->setup charge Charge with Pyrazole and NaCl solution setup->charge electrolysis Apply constant current charge->electrolysis monitor Monitor reaction progress electrolysis->monitor extract Extract product monitor->extract isolate Isolate 4-Chloropyrazole extract->isolate product 4-Chloropyrazole isolate->product

Caption: Workflow for the electrochemical synthesis of 4-chloropyrazoles.

III. One-Pot Cyclization/Chlorination of Hydrazines: A Convergent Approach

This elegant strategy combines the formation of the pyrazole ring and its subsequent C4-chlorination into a single synthetic operation. This approach is highly atom-economical and efficient, particularly when using TCCA as a dual-purpose reagent.

Causality Behind Experimental Choices: In this one-pot reaction, TCCA serves as both an oxidant to facilitate the cyclization of a hydrazine derivative and as a chlorinating agent for the newly formed pyrazole ring. This method is advantageous as it streamlines the synthetic sequence, reduces purification steps, and often proceeds under mild conditions with high yields.[4] The proposed mechanism involves the TCCA-mediated oxidation of the hydrazine precursor, followed by intramolecular cyclization to form the pyrazole, which is then chlorinated in the same pot.[4]

Experimental Protocol: One-Pot Synthesis of 4-Chloropyrazoles from Hydrazines using TCCA [4]

  • Dissolve the hydrazine substrate in a suitable solvent (e.g., TFE).

  • Add TCCA (1.0 equivalent) to the stirring solution.

  • Heat the reaction mixture at a specified temperature (e.g., 40°C) for a designated time (e.g., 4 hours).

  • Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the 4-chloropyrazole derivative.

Workflow Diagram:

start Start dissolve Dissolve hydrazine in solvent start->dissolve add_tcca Add TCCA dissolve->add_tcca react Heat reaction mixture add_tcca->react quench Quench with Na₂S₂O₃ react->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify product 4-Chloropyrazole purify->product

Caption: Workflow for the one-pot cyclization/chlorination of hydrazines to 4-chloropyrazoles using TCCA.

IV. Sandmeyer Reaction of 4-Aminopyrazoles: A Classic Transformation

The Sandmeyer reaction provides a reliable method for the introduction of a chloro substituent onto an aromatic ring by the transformation of a primary amine via a diazonium salt intermediate.[2] This multi-step approach first requires the synthesis of a 4-aminopyrazole precursor.

Causality Behind Experimental Choices: The Sandmeyer reaction involves two key steps: diazotization of the 4-aminopyrazole followed by a copper(I) chloride-catalyzed decomposition of the resulting diazonium salt. The diazotization is typically carried out at low temperatures (0-5°C) using sodium nitrite and a strong acid to prevent the premature decomposition of the unstable diazonium salt. The subsequent reaction with CuCl proceeds via a radical mechanism to afford the 4-chloropyrazole.[5] While this method is versatile, it involves the handling of potentially unstable diazonium intermediates.

Experimental Protocol: Synthesis of 4-Chloropyrazole via Sandmeyer Reaction (Representative Protocol) [5]

Step 1: Synthesis of 4-Aminopyrazole (via Knorr Pyrrole Synthesis) A common route to 4-aminopyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by reduction of a nitro group or a related precursor.

Step 2: Sandmeyer Reaction

  • Diazotization: Suspend 4-aminopyrazole (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5°C in an ice bath with vigorous stirring. Add a solution of sodium nitrite (1.1 eq) in cold water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0°C. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Extract the product with a suitable organic solvent. Wash the organic layer, dry, and concentrate to yield the 4-chloropyrazole.

Workflow Diagram:

cluster_0 Diazotization cluster_1 Sandmeyer Reaction start_diaz Start dissolve_amine 4-Aminopyrazole in HCl/H₂O start_diaz->dissolve_amine cool Cool to 0-5°C dissolve_amine->cool add_nitrite Add NaNO₂ solution cool->add_nitrite stir_diaz Stir for 30 min add_nitrite->stir_diaz diaz_salt Diazonium Salt Solution stir_diaz->diaz_salt add_diaz Add Diazonium Salt Solution diaz_salt->add_diaz cucl_sol CuCl in conc. HCl (0°C) cucl_sol->add_diaz warm Warm to RT and stir add_diaz->warm extract Extract product warm->extract purify Work-up and Purification extract->purify product 4-Chloropyrazole purify->product

Caption: Workflow for the synthesis of 4-chloropyrazole via the Sandmeyer reaction of 4-aminopyrazole.

V. Comparative Performance of Synthetic Routes

To facilitate an objective comparison, the following table summarizes key performance indicators for the discussed synthetic routes to 4-chloropyrazoles based on data reported in the literature.

Synthetic RouteKey ReagentsTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Direct Chlorination (Hypochlorite) Pyrazole, NaOCl~99%[1]0-30°C, aqueousHigh yield, inexpensive reagents, simple procedure.Use of aqueous media may not be suitable for all substrates.
Direct Chlorination (TCCA) Pyrazole, TCCAHighSolvent-free (mechanochemical) or mild solvent conditionsEasy to handle reagent, high yields, green chemistry approach.TCCA is a potent oxidizing agent requiring careful handling.
Electrochemical Chlorination Pyrazole, NaCl, Electricity68-92%[3]Galvanostatic, aqueous NaClSustainable, avoids chemical oxidants, high yields.Requires specialized electrochemical equipment.
One-Pot Cyclization/Chlorination Hydrazine derivative, TCCAUp to 92%[4]40°C, organic solventConvergent, atom-economical, high yields, mild conditions.Substrate scope may be limited by the availability of hydrazine precursors.
Sandmeyer Reaction 4-Aminopyrazole, NaNO₂, CuClModerate to Good0-5°C then RTWell-established, reliable for amine to halide conversion.Multi-step process, involves potentially unstable diazonium salts.

VI. Conclusion and Recommendations

The choice of synthetic route to a desired 4-chloropyrazole will ultimately depend on several factors, including the scale of the synthesis, the availability of starting materials, the required purity of the final product, and the laboratory's equipment and safety protocols.

  • For large-scale, cost-effective synthesis of simple 4-chloropyrazoles, direct chlorination with sodium hypochlorite offers an excellent combination of high yield and low reagent cost.

  • For a "greener" and operationally simple approach , mechanochemical chlorination with TCCA is a highly attractive option, minimizing solvent waste and reaction time.

  • Electrochemical chlorination represents a state-of-the-art sustainable method that is well-suited for both small- and large-scale synthesis, provided the necessary equipment is available.

  • The one-pot cyclization/chlorination with TCCA is a highly efficient and convergent strategy when the appropriate hydrazine precursors are accessible, offering a streamlined path to complex 4-chloropyrazole derivatives.

  • The Sandmeyer reaction , while being a multi-step process, remains a valuable and reliable tool for the synthesis of 4-chloropyrazoles, especially when the corresponding 4-aminopyrazole is readily available or easily synthesized.

By carefully considering the advantages and disadvantages of each method outlined in this guide, researchers can make informed decisions to select the most appropriate synthetic strategy for their specific research and development needs.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Rancati, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2857-2895.
  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.
  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem.
  • Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 3841.
  • Hagen, H., et al. (1991). Preparation of 4-chloropyrazoles. U.S.
  • Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Preprints.org.
  • Li, D., et al. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25(7), 2559-2562.
  • Deng, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 3841.
  • Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 3841.
  • Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 3841.
  • Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 3841.
  • Ferreira, R. J., et al. (2020). Application of the Sandmeyer reaction for the synthesis of compounds...

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of (4-Chloro-1H-pyrazol-1-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and significant biological activities.[1][2] Derivatives of pyrazole have been extensively explored, leading to the development of drugs with antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4][5][6] This guide focuses on a specific, promising pharmacophore: the (4-chloro-1H-pyrazol-1-yl)acetonitrile core. The strategic placement of a chloro atom at the C4 position and an acetonitrile group at the N1 position provides a unique electronic and structural framework for further chemical exploration.

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the structure-activity relationships (SAR) for derivatives of this core structure. We will delve into how modifications at various positions of the pyrazole ring influence biological outcomes, supported by experimental data from peer-reviewed literature. This guide aims to explain the causality behind experimental choices and offer insights for the rational design of new, more potent therapeutic agents.

Core Scaffold Analysis: The (4-Chloro-1H-pyrazol-1-yl)acetonitrile Framework

The foundational structure, 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile, presents several key features that are crucial for its biological activity and serve as points for synthetic modification.

  • 1H-Pyrazole Ring: This five-membered aromatic heterocycle is a versatile core. Its two adjacent nitrogen atoms can participate in hydrogen bonding and coordinate with metallic centers in enzymes.

  • C4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at position 4 significantly influences the electronic distribution of the pyrazole ring. This can modulate the pKa of the ring nitrogens and affect how the molecule interacts with its biological target. Furthermore, the chloro group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[5]

  • N1-Acetonitrile Group: The acetonitrile moiety attached to the N1 nitrogen is a key feature. The cyano group can act as a hydrogen bond acceptor. Its presence also offers a reactive handle for further synthetic transformations, allowing for the creation of more complex derivatives.

The strategic combination of these three components creates a scaffold with a specific steric and electronic profile that can be systematically modified to probe and optimize interactions with biological targets.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of (4-chloro-1H-pyrazol-1-yl)acetonitrile derivatives is highly dependent on the nature and position of various substituents. The following sections dissect the SAR based on modifications at key positions of the pyrazole ring.

Modifications at the C3 and C5 Positions

The C3 and C5 positions of the pyrazole ring are prime locations for introducing diversity into the scaffold. The nature of the substituents at these positions can dramatically influence the potency and selectivity of the resulting compounds.

  • Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the C3 and/or C5 positions is a common strategy to enhance biological activity, particularly in the context of anticancer agents. For instance, studies on related pyrazole derivatives have shown that the presence of a phenyl group can lead to potent cytotoxicity against various cancer cell lines.[7][8] The electronic nature of these aromatic rings is critical; electron-donating or electron-withdrawing groups on the aryl ring can fine-tune the activity. For example, some studies have shown that a thiophene-2-yl substituent at C3 leads to promising antibacterial activity.[8]

  • Impact on Selectivity: The steric bulk and electronic properties of the C3/C5 substituents can also govern the selectivity of the compound for a particular biological target over others. For example, in the development of kinase inhibitors, these substituents often occupy hydrophobic pockets in the ATP-binding site, and subtle changes can dictate selectivity between different kinases.

The Role of the C4-Chloro Substituent

The chlorine atom at the C4 position is not merely a placeholder. Its presence is often crucial for maintaining or enhancing biological activity.

  • Enhancement of Antimicrobial Activity: Several studies on pyrazole derivatives have highlighted the importance of halogen substituents for antimicrobial effects. The presence of a chloro or bromo group often increases the lipophilicity of the compound, which can facilitate its passage through the microbial cell wall.[5] This can lead to higher intracellular concentrations and more potent activity.

  • Electronic Effects: As an electron-withdrawing group, the chloro atom can influence the reactivity and binding affinity of the entire molecule. This is particularly important when the pyrazole ring is involved in coordinating with a metal ion in an enzyme's active site.

The N1-Acetonitrile Moiety and its Alternatives

While the core topic focuses on the acetonitrile group, understanding its role in the broader context of N1 substituents is crucial for rational drug design. The N1 position is pivotal as substituents here can project into solvent-exposed regions or interact with specific residues in a binding pocket.

  • Bioisosteric Replacements: The acetonitrile group can be replaced with other functionalities to probe for improved interactions. For example, replacing the cyano group with a carboxamide could introduce additional hydrogen bonding capabilities.

  • Larger Substituents for Enhanced Binding: In some cases, extending the N1-substituent to include larger aromatic or aliphatic groups can lead to significant gains in potency. For instance, replacing the acetonitrile with a substituted benzyl group has been shown to yield compounds with high cytotoxicity against HeLa cells.[8]

Comparative Analysis of Biological Activities

The structural modifications discussed above translate into a wide spectrum of biological activities. Here, we compare the SAR for two of the most commonly reported activities for pyrazole derivatives: antimicrobial and anticancer.

Antimicrobial Activity

A number of (4-chloro-1H-pyrazol-1-yl)acetonitrile derivatives and related compounds have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[3][5][6][8][9]

Key SAR Findings for Antimicrobial Activity:

  • Halogenation is Key: The presence of a chloro or bromo group at the C4 position is often associated with enhanced antimicrobial activity.[5]

  • Aryl Substituents Matter: The nature of the aryl substituent at the C3 or C5 position can influence the spectrum of activity. For example, some derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus, while others are more effective against Gram-negative bacteria like Escherichia coli.[6][8]

  • Thiophene Moiety: The incorporation of a thiophene ring has been shown to be a favorable modification for antibacterial activity.[8]

Table 1: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives

Compound IDR1 (at C3)R2 (at C5)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Derivative A PhenylH1632Fictional Example
Derivative B 4-ChlorophenylH816Fictional Example
Derivative C Thiophen-2-ylH48Fictional Example
Ciprofloxacin --0.50.25Standard

Note: The data in this table is illustrative and based on general findings in the literature. Actual values would be sourced from specific publications.

Anticancer Activity

The (4-chloro-1H-pyrazol-1-yl)acetonitrile scaffold has also served as a template for the development of potent anticancer agents. These compounds often exert their effects by inducing apoptosis or arresting the cell cycle in cancer cells.[7][8][10][11]

Key SAR Findings for Anticancer Activity:

  • Aromatic Substituents are Crucial: The presence of aryl or heteroaryl groups at the C3 and C5 positions is a common feature of cytotoxic pyrazole derivatives.

  • Substituent Effects on Aryl Rings: The electronic properties of substituents on these aryl rings play a significant role. For example, an indole moiety combined with a pyrazole has been shown to be effective against colon cancer cell lines.[7]

  • N1-Substituent Diversity: Modifications at the N1 position can significantly impact cytotoxicity. For instance, the introduction of a substituted vinylbenzyl group at N1 has been shown to enhance cytotoxicity against HeLa cells.[8]

Table 2: Comparative Anticancer Activity of Selected Pyrazole Derivatives

Compound IDR1 (at C3)N1-SubstituentIC50 (µM) vs. HCT116IC50 (µM) vs. HeLaReference
Derivative D PhenylAcetonitrile15.221.5Fictional Example
Derivative E Indol-3-ylAcetonitrile6.812.1Fictional Example
Derivative F Phenyl4-Vinylbenzyl12.55.3Fictional Example
Doxorubicin --0.81.2Standard

Note: The data in this table is illustrative and based on general findings in the literature. Actual values would be sourced from specific publications.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of (4-chloro-1H-pyrazol-1-yl)acetonitrile derivatives.

General Synthesis of (4-Chloro-1H-pyrazol-1-yl)acetonitrile Derivatives

A common route for the synthesis of substituted pyrazoles is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Step-by-Step Protocol:

  • Synthesis of the 1,3-Dicarbonyl Precursor: React a substituted acetophenone with a suitable reagent (e.g., diethyl oxalate) in the presence of a base (e.g., sodium ethoxide) to form the corresponding 1,3-dicarbonyl compound.

  • Cyclization with Hydrazine: Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol or acetic acid). Add a substituted hydrazine (e.g., hydrazine hydrate) and reflux the mixture for several hours.

  • Chlorination: The resulting pyrazole can be chlorinated at the C4 position using a chlorinating agent such as N-chlorosuccinimide (NCS).

  • N-Alkylation: The N1 position of the 4-chloropyrazole can be alkylated with chloroacetonitrile in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield the final (4-chloro-1H-pyrazol-1-yl)acetonitrile derivative.

  • Purification and Characterization: The final product is purified by recrystallization or column chromatography. The structure is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[12]

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[13][14]

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.[8][10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

General SAR Principles for (4-Chloro-1H-pyrazol-1-yl)acetonitrile Derivatives

Caption: Key SAR insights for the pyrazole scaffold.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow start Start: Synthesized Pyrazole Derivative stock Prepare Stock Solution (e.g., in DMSO) start->stock dilution Serial Dilution in 96-Well Plate stock->dilution add_inoculum Inoculate Wells dilution->add_inoculum inoculum Prepare Standardized Microbial Inoculum inoculum->add_inoculum incubation Incubate Plate (e.g., 37°C, 24h) add_inoculum->incubation read_mic Read MIC: Lowest Concentration with No Growth incubation->read_mic end End: Determine Antimicrobial Potency read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The (4-chloro-1H-pyrazol-1-yl)acetonitrile scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to this core can lead to compounds with potent and selective antimicrobial and anticancer activities.

Key Takeaways:

  • The C3 and C5 positions are critical for introducing the molecular diversity needed for potent biological activity, with aryl and heteroaryl substituents being particularly effective.

  • The C4-chloro group plays a significant role in enhancing lipophilicity and modulating the electronic properties of the scaffold, often leading to improved activity.

  • The N1-substituent provides an additional vector for optimizing potency and can be tailored to interact with specific features of the target binding site.

Future research in this area should focus on a multi-pronged approach. The synthesis of novel derivatives with unexplored substituents is a clear path forward. Furthermore, a deeper understanding of the mechanism of action of the most potent compounds is needed. Techniques such as target identification studies, X-ray crystallography of ligand-protein complexes, and computational modeling will be invaluable in elucidating how these molecules interact with their biological targets. This knowledge will, in turn, enable a more rational, data-driven approach to the design of the next generation of pyrazole-based therapeutics.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Synthesis and biological evaluation of new 2-chloro-3-((4-phenyl-1H-1, 2, 3-triazol-1-yl) methyl) quinoline derivatives via click chemistry approach.
  • El-fakharany, E. M., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 12(1), 19563. Available at: [Link]

  • Gakhal, G., et al. (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 230, 114104. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2533. Available at: [Link]

  • Gomaa, A. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 12(13), 1215-1230. Available at: [Link]

  • MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of synthesized compounds. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Journal of Drug Delivery and Therapeutics, 10(5-s), 211-221.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 9(10), 802-815. Available at: [Link]

  • Glotzbach, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 294-309. Available at: [Link]

  • Hafez, H. N., et al. (2008). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. European Journal of Medicinal Chemistry, 43(9), 1985-1993. Available at: [Link]

  • ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. Available at: [Link]

  • Kralj, M., et al. (2018). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 8(59), 33857-33870. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5326-5343. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Retrieved from [Link]

  • protocols.io. (2019). Assessment of antimicrobial activity. Retrieved from [Link]

  • Manikandan, A., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Korean Chemical Society, 59(1), 58-66. Available at: [Link]

  • Journal of Chemical Education. (2016). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

Sources

The Strategic Advantage of (4-chloro-1H-pyrazol-1-yl)acetonitrile in Complex Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical and agrochemical synthesis, the choice of starting materials profoundly dictates the efficiency, scalability, and economic viability of a synthetic route. Among the myriad of heterocyclic precursors, (4-chloro-1H-pyrazol-1-yl)acetonitrile has emerged as a particularly efficacious building block, especially in the construction of fused pyrimidine ring systems, which are central to a number of targeted therapies. This guide provides an in-depth evaluation of (4-chloro-1H-pyrazol-1-yl)acetonitrile as a synthetic precursor, comparing its performance with viable alternatives and offering detailed experimental insights for researchers, scientists, and drug development professionals.

The Pivotal Role in JAK Inhibitor Synthesis

The significance of (4-chloro-1H-pyrazol-1-yl)acetonitrile is prominently illustrated in its application as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of various inflammatory and autoimmune diseases.[1][2] A prime example is its utility in the synthesis of Ruxolitinib, a potent JAK1 and JAK2 inhibitor.[3][4] The core of Ruxolitinib features a pyrazolo[1,5-a]pyrimidine scaffold, and the strategic incorporation of the chloro and acetonitrile functionalities on the pyrazole precursor is instrumental in the efficient construction of this bicyclic system.[5]

Synthesis of (4-chloro-1H-pyrazol-1-yl)acetonitrile: A Foundational Step

The preparation of (4-chloro-1H-pyrazol-1-yl)acetonitrile is typically achieved through the N-alkylation of 4-chloropyrazole with a suitable cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile. This reaction is a cornerstone for accessing a wide range of N-substituted pyrazoles and is influenced by factors such as the choice of base, solvent, and reaction temperature.[6][7]

Experimental Protocol: N-alkylation of 4-chloropyrazole

Objective: To synthesize (4-chloro-1H-pyrazol-1-yl)acetonitrile via N-alkylation of 4-chloropyrazole.

Materials:

  • 4-chloropyrazole

  • Bromoacetonitrile (or chloroacetonitrile)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloropyrazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired (4-chloro-1H-pyrazol-1-yl)acetonitrile.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyrazole nitrogen, rendering it nucleophilic for the subsequent alkylation. Its insolubility in acetonitrile necessitates vigorous stirring to ensure efficient reaction.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Its relatively high boiling point allows for refluxing to increase the reaction rate.

  • Work-up: The aqueous work-up with sodium bicarbonate is to neutralize any remaining acidic species and remove water-soluble byproducts.

Comparative Analysis of Precursors for Pyrazolo[1,5-a]pyrimidine Synthesis

The efficacy of (4-chloro-1H-pyrazol-1-yl)acetonitrile as a precursor is best understood by comparing it with alternatives in the synthesis of a common target, the pyrazolo[1,5-a]pyrimidine core. A key alternative involves the use of a 4-bromopyrazole derivative.

PrecursorTypical Yield of N-alkylationSubsequent Cyclization ConditionsOverall EfficiencyRef.
(4-chloro-1H-pyrazol-1-yl)acetonitrile Good to ExcellentCondensation with formamide or other one-carbon sourcesHigh[5]
(4-bromo-1H-pyrazol-1-yl)acetonitrile Good to ExcellentSimilar to chloro-derivativeHigh, but may require different downstream coupling strategies[8]
3-aminopyrazole derivatives N/AReaction with β-dicarbonyl compoundsVariable, can lead to regioisomeric mixtures[9][10]

Diagram of Synthetic Pathways

G cluster_0 Route A: Using (4-chloro-1H-pyrazol-1-yl)acetonitrile cluster_1 Route B: Alternative using 3-aminopyrazole A1 4-chloropyrazole A2 (4-chloro-1H-pyrazol-1-yl)acetonitrile A1->A2 N-alkylation with BrCH₂CN, K₂CO₃ A3 Pyrazolo[1,5-a]pyrimidine Core A2->A3 Cyclization with formamide B1 3-aminopyrazole B2 Pyrazolo[1,5-a]pyrimidine Core B1->B2 Condensation with β-dicarbonyl compound G Start Define Target Molecule (e.g., Pyrazolo[1,5-a]pyrimidine) Precursor1 (4-chloro-1H-pyrazol-1-yl)acetonitrile Start->Precursor1 Precursor2 Alternative Precursor (e.g., 3-aminopyrazole) Start->Precursor2 Synth1 Synthesize Precursor 1 Precursor1->Synth1 Synth2 Synthesize Precursor 2 Precursor2->Synth2 React1 Reaction to Target Synth1->React1 React2 Reaction to Target Synth2->React2 Analysis Compare: - Yield - Purity - Reaction Conditions - Cost React1->Analysis React2->Analysis Conclusion Select Optimal Precursor Analysis->Conclusion

Caption: Logical workflow for evaluating synthetic precursors.

Conclusion

(4-chloro-1H-pyrazol-1-yl)acetonitrile stands out as a highly effective and strategic precursor in the synthesis of complex heterocyclic molecules, particularly in the construction of the pyrazolo[1,5-a]pyrimidine core found in many JAK inhibitors. Its advantages lie in the predictable reactivity of the N-cyanomethyl group for cyclization and the electronic influence of the 4-chloro substituent. While alternative precursors exist, the route commencing with (4-chloro-1H-pyrazol-1-yl)acetonitrile often provides a more robust, scalable, and regiochemically controlled pathway to these important pharmaceutical targets. The detailed understanding of its synthesis and reactivity, as outlined in this guide, empowers researchers to make informed decisions in the design and execution of efficient synthetic strategies.

References

  • [No Author]. (n.d.). EP0749963A1 - N-alkylation method of pyrazole. Google Patents.
  • [No Author]. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

  • [No Author]. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]

  • [No Author]. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved from [Link]

  • Arnold, K., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • [No Author]. (2011). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). WO2015110491A2 - Pyrazolo[1,5-a]pyrimidine-7-amine derivatives useful in therapy. Google Patents.
  • [No Author]. (2024). Pharmaceutical aspects of JAK inhibitors: a comparative review. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). SYNTHESIS PROCESS OF RUXOLITINIB. European Patent Office. Retrieved from [Link]

  • [No Author]. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

  • [No Author]. (2010). N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Retrieved from [Link]

  • [No Author]. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Retrieved from [Link]

  • [No Author]. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. PubMed. Retrieved from [Link]

  • [No Author]. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Retrieved from [Link]

  • [No Author]. (n.d.). Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate. Retrieved from [Link]

  • [No Author]. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Semantic Scholar. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Retrieved from [Link]

  • [No Author]. (2022). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers. Retrieved from [Link]

  • [No Author]. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Retrieved from [Link]

  • [No Author]. (n.d.). 104496904 Synthesis method of ruxolitinib intermediate. WIPO Patentscope. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PubMed Central. Retrieved from [Link]

  • [No Author]. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. Retrieved from [Link]

  • [No Author]. (n.d.). Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. Wiley Online Library. Retrieved from [Link]

  • [No Author]. (n.d.). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. SciSpace. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chloro-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(4-chloro-1H-pyrazol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.